5-Fluoropyridine-3-carboximidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-fluoropyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3.ClH/c7-5-1-4(6(8)9)2-10-3-5;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKVNUPVPZEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-30-2 | |
| Record name | 5-fluoropyridine-3-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoropyridine-3-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of 5-Fluoropyridine-3-carboximidamide hydrochloride (CAS No: 2031269-30-2). As a fluorinated pyridine derivative, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The strategic placement of a fluorine atom and a carboximidamide group on the pyridine ring suggests its potential as a versatile building block for novel therapeutic agents. This document consolidates available data to serve as a foundational resource for researchers exploring its utility in areas such as kinase inhibition and antiviral agent development.
Introduction and Significance
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a fluorine atom at the 5-position and a carboximidamide (amidine) group at the 3-position. The hydrochloride salt form typically enhances the compound's stability and solubility in aqueous media, which is advantageous for its use in biological assays and reaction systems.[1]
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. The carboximidamide functional group is a bioisostere for other functionalities and can act as a key interaction point in enzyme active sites. Consequently, this compound represents a valuable intermediate for the synthesis of nitrogen-containing heterocyclic compounds with potential therapeutic applications.[1] It is particularly noted for its utility in the development of kinase inhibitors and antiviral agents.[1]
Physicochemical Properties
Currently, detailed experimental data such as melting point, boiling point, and specific solubility values for this compound are not widely published in peer-reviewed literature. However, based on information from chemical suppliers and databases, the following properties have been identified.
| Property | Value | Source |
| CAS Number | 2031269-30-2 | [2] |
| Molecular Formula | C₆H₇ClFN₃ | [2] |
| Molecular Weight | 175.59 g/mol | [2] |
| Appearance | Assumed to be a solid | N/A |
| Purity | Typically offered at ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Chemical Structure:
Caption: Proposed Pinner reaction workflow for the synthesis of 5-Fluoropyridine-3-carboximidamide HCl.
Spectral Analysis
Detailed experimental spectral data (NMR, IR) for this compound are not currently available in the public domain. However, predicted mass spectrometry data can provide valuable information for its identification.
Mass Spectrometry (Predicted)
Predicted collision cross-section (CCS) values for various adducts of the parent compound (5-fluoropyridine-3-carboximidamide) have been calculated. [3]These values are useful for identification in ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 140.06186 | 124.6 |
| [M+Na]⁺ | 162.04380 | 132.7 |
| [M-H]⁻ | 138.04730 | 125.6 |
| [M+NH₄]⁺ | 157.08840 | 144.1 |
M refers to the parent molecule, C₆H₆FN₃. [3]
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors, and the carboximidamide group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity and improve metabolic stability.
-
Antiviral Agents: Many antiviral compounds incorporate fluorinated pyridine rings. The amidine functionality can participate in interactions with viral enzymes or proteins. [1]* CNS Disorders and Inflammatory Diseases: This compound is also suggested to be a building block for novel bioactive molecules targeting central nervous system disorders and inflammatory diseases. [1] The hydrochloride salt form's enhanced solubility facilitates its use in high-throughput screening and other biological assays. [1]
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P264: Wash skin thoroughly after handling. [4]* P270: Do not eat, drink or smoke when using this product. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [4]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Handling and Storage:
-
Storage: Store in a tightly sealed container in an inert atmosphere, at 2-8°C. [2]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn.
Conclusion
This compound is a promising chemical entity for drug discovery and development, offering a unique combination of a fluorinated pyridine ring and a carboximidamide functional group. While detailed experimental data on its synthesis and spectral properties are limited in the public domain, this guide provides a consolidated overview of its known characteristics and a scientifically sound proposed synthesis route. As research into novel therapeutics continues, the utility of such versatile building blocks is expected to grow, making this compound a molecule of interest for further investigation.
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A Comprehensive Technical Guide to the Structure Elucidation of 5-Fluoropyridine-3-carboximidamide Hydrochloride
This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 5-Fluoropyridine-3-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-pronged analytical approach. The methodologies described herein are rooted in established principles of chemical analysis, ensuring a robust and verifiable confirmation of the molecular structure.
Introduction: The Significance of Structural Verification
In the realm of pharmaceutical development, the unambiguous determination of a molecule's structure is a critical, non-negotiable step. The precise arrangement of atoms and bonds directly dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to the presence of a fluorine atom and a carboximidamide functional group. This guide details a systematic workflow to definitively confirm its structure.
The hydrochloride salt form adds another layer to the analysis, requiring consideration of its impact on the molecule's overall properties and spectral characteristics. A rigorous, multi-technique approach is therefore essential to provide a self-validating system of structural confirmation.
Proposed Structure and Analytical Workflow
The hypothesized structure of this compound is presented below. Our analytical strategy is designed to confirm the connectivity of the pyridine ring, the positions of the fluorine and carboximidamide substituents, and the presence of the hydrochloride salt.
Caption: Proposed structure of this compound.
The following diagram illustrates the logical flow of the analytical techniques that will be employed for the structure elucidation.
Caption: Logical workflow for the structure elucidation process.
Mass Spectrometry: Determining Molecular Formula
Expertise & Experience: Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a novel compound. For a halogenated compound like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for obtaining an accurate mass measurement, which in turn provides a shortlist of possible elemental formulas. The presence of chlorine, with its characteristic isotopic pattern, provides an immediate and powerful validation point.[1][2][3][4]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis Mode: Perform the analysis in positive ion mode to facilitate the detection of the protonated molecule.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Expected Data and Interpretation:
The molecular formula of 5-Fluoropyridine-3-carboximidamide is C₆H₆FN₃. The molecular weight of the free base is approximately 139.05 g/mol . As a hydrochloride salt, the protonated molecule [M+H]⁺ is expected.
| Parameter | Expected Value | Rationale |
| Monoisotopic Mass of [M+H]⁺ | 140.0618 m/z | Calculated for C₆H₇FN₃⁺ |
| Isotopic Pattern | Not significant for F | Fluorine is monoisotopic. |
The presence of the chloride counter-ion is not typically observed in the primary mass spectrum under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented with two-dimensional (2D) techniques like COSY and HSQC, allows for the unambiguous assignment of protons and carbons and reveals their connectivity. For fluorinated pyridines, ¹⁹F NMR is particularly informative due to the large chemical shift dispersion of fluorine and its coupling to neighboring protons and carbons.[5][6][7][8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence chemical shifts.[5]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
2D NMR (COSY, HSQC): Acquire standard correlation spectra to establish ¹H-¹H and ¹H-¹³C correlations.
-
Predicted NMR Data and Interpretation:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | ~9.0 | d | J(H,H) ≈ 2 | H-2 |
| ~8.5 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4 | H-4 | |
| ~8.0 | d | J(H,H) ≈ 8 | H-6 | |
| ~7.5 | br s | NH₂ | ||
| ¹³C | ~160 | d | J(C,F) ≈ 250 | C-5 |
| ~150 | d | J(C,F) ≈ 20 | C-6 | |
| ~145 | s | C-3 | ||
| ~140 | d | J(C,F) ≈ 5 | C-4 | |
| ~120 | s | C-2 | ||
| ~165 | s | C (carboximidamide) | ||
| ¹⁹F | ~ -120 | t | J(F,H) ≈ 4 | F-5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The COSY spectrum is expected to show correlations between H-2 and H-4, and between H-4 and H-6. The HSQC spectrum will correlate each proton signal to its directly attached carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For this compound, FTIR is expected to confirm the presence of N-H bonds in the amidine group, C=N and C-N bonds, and the aromatic pyridine ring.[10][11][12][13][14]
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H stretch | Amidine (NH₂) |
| 1650-1600 | C=N stretch | Amidine |
| 1600-1450 | C=C and C=N stretches | Pyridine ring |
| 1250-1000 | C-F stretch | Aryl-Fluorine |
The presence of the hydrochloride salt may lead to broadening of the N-H stretching bands.
Single-Crystal X-Ray Crystallography: The Definitive Structure
Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[15][16][17][18][19] It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water).
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection and Structure Solution: Mount a suitable crystal and collect diffraction data. Solve and refine the crystal structure using appropriate software.
Expected Outcome:
The X-ray crystal structure is expected to confirm the planar pyridine ring with the fluorine atom at the 5-position and the carboximidamide group at the 3-position. It will also reveal the location of the chloride counter-ion and any hydrogen bonding interactions within the crystal lattice.
Conclusion: A Self-Validating Approach to Structural Integrity
The combination of mass spectrometry, multi-nuclear NMR spectroscopy, FTIR, and single-crystal X-ray crystallography provides a robust and self-validating workflow for the complete structure elucidation of this compound. Each technique offers a unique and complementary piece of structural information, and together they build a comprehensive and undeniable confirmation of the molecule's identity. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of any chemical entity intended for pharmaceutical use.
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
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PubMed. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectrum of the Ti, Ti/COOH and Ti/COOH/RGD samples. Retrieved from [Link]
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ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]
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MDPI. (2019). FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions with Bovine Serum Albumin. Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]
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Ejournal. (n.d.). X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. Retrieved from [Link]
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BioResources. (n.d.). Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1). Retrieved from [Link]
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IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]
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American Chemical Society. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C. Retrieved from [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
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ResearchGate. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]
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precisionFDA. (n.d.). 1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE. Retrieved from [Link]
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YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
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University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]rimidine]([Link])
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An In-depth Technical Guide to 5-Fluoropyridine-3-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
5-Fluoropyridine-3-carboximidamide hydrochloride, identified by CAS number 2031269-30-2, is a fluorinated pyridine derivative of significant interest in the field of medicinal chemistry. Its structural arrangement, featuring a pyridine ring substituted with a fluorine atom and a carboximidamide group, renders it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The carboximidamide (amidine) functional group is a bioisostere of a carboxylate or amide and is known to participate in crucial hydrogen bonding interactions with biological targets.
This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of its synthetic pathways, and an exploration of its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
Chemical Properties and Structure
Structural Elucidation
The chemical structure of this compound is characterized by a pyridine ring with a fluorine atom at the 5-position and a carboximidamide group at the 3-position. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for both chemical reactions and biological assays.
Molecular Structure:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
This procedure is based on standard amidation reactions of carboxylic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-fluoronicotinic acid in an excess of thionyl chloride.
-
Acyl Chloride Formation: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude 5-fluoronicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution in an ice bath. Add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The resulting solid can be collected by filtration, washed with cold water, and dried to yield 5-fluoronicotinamide.
This step involves the dehydration of the primary amide to a nitrile.
-
Reaction Setup: In a round-bottom flask, combine 5-fluoronicotinamide with a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.
-
Dehydration Reaction: Heat the mixture, with stirring, according to the specific requirements of the chosen dehydrating agent. For example, when using phosphoryl chloride, the reaction is often heated to reflux.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-fluoropyridine-3-carbonitrile.
The Pinner reaction is a classic method for converting nitriles to imidates, which can then be converted to carboximidamides.
-
Imidate Formation: Dissolve 5-fluoropyridine-3-carbonitrile in anhydrous ethanol and cool the solution to 0°C. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at room temperature for 12-24 hours. The formation of the ethyl imidate hydrochloride salt as a precipitate is expected.
-
Ammonolysis: Collect the precipitate by filtration and wash with cold anhydrous ether. Without extensive drying, suspend the imidate salt in a solution of ammonia in ethanol.
-
Isolation of Final Product: Stir the suspension at room temperature for several hours. The ammonium chloride byproduct will precipitate. Filter off the ammonium chloride, and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.
Potential Applications in Drug Discovery
The 5-fluoropyridine moiety is a prevalent feature in many biologically active compounds. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. The carboximidamide group, as a strong hydrogen bond donor and acceptor, can facilitate tight binding to enzyme active sites.
Antimicrobial Research
The carboximidamide functional group is present in a number of antimicrobial agents. A study on 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives demonstrated that the presence of fluorine atoms in the molecule enhanced antimicrobial activity against Salmonella species. [1]This increased activity was attributed to fluorine's high electronegativity and its ability to increase lipophilicity, which aids in membrane permeability. [1]Although this study was not on the exact molecule of interest, it provides a strong rationale for investigating this compound and its derivatives as potential antibacterial agents.
Kinase Inhibitors
Fluorinated pyridines are key components of numerous kinase inhibitors used in oncology. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of many kinases. The fluorine atom can be used to fine-tune the electronic properties of the ring system and to form specific interactions with the protein. The development of selective Jak1/TYK2 kinase inhibitors has utilized a furo[3,2-b]imidazo[4,5-d]pyridin-1-yl core, highlighting the importance of pyridine-based scaffolds in this area. [1]
Antitubercular Agents
Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has revealed potent antitubercular activity. [2]These compounds have shown excellent in vitro inhibitory activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. [2]This underscores the potential of pyridine carboxamide and, by extension, carboximidamide scaffolds in the development of new treatments for tuberculosis. [2]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis, while not extensively documented in peer-reviewed literature for this specific molecule, can be achieved through logical and established chemical transformations of fluorinated pyridine precursors. The presence of both a fluorine atom and a carboximidamide group in its structure suggests significant potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the biological activities of this compound and its derivatives is warranted.
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- Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof - P
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). Journal of Medicinal Chemistry.
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An In-Depth Technical Guide to the Synthesis of 5-Fluoropyridine-3-carboximidamide Hydrochloride
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Fluoropyridine-3-carboximidamide hydrochloride, a fluorinated pyridine derivative of significant interest to researchers and professionals in the field of drug development. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in medicinal chemistry.[1]
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[2] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] These benefits arise from the unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond. Consequently, fluorinated pyridines are integral components of numerous therapeutic agents. While specific therapeutic applications for this compound are not yet extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated biological activities, including potential antimicrobial and anticancer properties.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClFN₃ | [4] |
| Molecular Weight | 175.59 g/mol | [4] |
| CAS Number | 2031269-30-2 | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 247-249 °C (for a related compound) | [5] |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO (predicted) | - |
Synthesis of this compound: A Detailed Protocol
The most logical and established synthetic route for the preparation of amidines from nitriles is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate Pinner salt (an imino ether hydrochloride), which is subsequently treated with ammonia to yield the desired amidine.[6][7]
Overall Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of the Starting Material - 5-Fluoronicotinonitrile
A crucial precursor for this synthesis is 5-Fluoronicotinonitrile. While commercially available, understanding its synthesis provides a more complete picture of the process. One common method involves the dehydration of 5-fluoronicotinamide.
Experimental Protocol: Synthesis of 5-Fluoronicotinonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoronicotinamide (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the flask at 0°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Part 2: Pinner Reaction - Formation of Ethyl 5-fluoropyridine-3-carboximidate hydrochloride
This step involves the formation of the Pinner salt intermediate. It is critical that this reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile and the intermediate imino ether.[6]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 5-Fluoronicotinonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Acidification: Cool the solution to 0°C in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution becomes saturated.
-
Reaction: Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) is often observed.
-
Isolation of Intermediate: Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum. This intermediate is typically used in the next step without further purification.
Part 3: Ammonolysis - Formation of 5-Fluoropyridine-3-carboximidamide
The Pinner salt is then converted to the free amidine by treatment with ammonia.
Experimental Protocol:
-
Reaction Setup: Suspend the Ethyl 5-fluoropyridine-3-carboximidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.
-
Reaction: Stir the suspension at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue contains the free amidine, 5-Fluoropyridine-3-carboximidamide, along with ammonium chloride.
Part 4: Salt Formation - Preparation of this compound
The final step is the conversion of the free amidine to its hydrochloride salt for improved stability and handling.
Experimental Protocol:
-
Dissolution and Filtration: Dissolve the crude 5-Fluoropyridine-3-carboximidamide in a minimal amount of a suitable solvent like isopropanol or a mixture of methanol and diethyl ether. Filter to remove the insoluble ammonium chloride.
-
Acidification: To the filtrate, add a solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from similar compounds.[9][10][11]
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆) | δ 9.0-9.5 (br s, 4H, -C(=NH₂⁺)NH₂), 8.8-8.9 (m, 1H, Ar-H), 8.6-8.7 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 165-168 (C=N), 158-162 (d, ¹JCF, C-F), 145-148 (d, JCF, Ar-C), 135-138 (d, JCF, Ar-C), 125-128 (d, JCF, Ar-C), 120-123 (Ar-C) |
| IR (KBr, cm⁻¹) | 3100-3400 (N-H stretching), 1670-1690 (C=N stretching), 1550-1600 (aromatic C=C and C=N stretching), 1200-1300 (C-F stretching) |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₆H₇FN₃: 140.06; found ~140.1 |
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fluoropyridine ring, with splitting patterns influenced by both proton-proton and proton-fluorine coupling. The protons of the amidinium group will likely appear as a broad singlet due to quadrupole broadening and exchange. In the carbon NMR, the carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=N stretching vibrations of the amidinium group, as well as the aromatic ring and C-F bond vibrations.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry in the positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hazard Identification (Predicted):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[14]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[14]
Conclusion
This technical guide provides a detailed, albeit representative, protocol for the synthesis of this compound via the Pinner reaction, starting from 5-Fluoronicotinonitrile. The strategic placement of the fluorine atom and the presence of the reactive carboximidamide group make this compound a valuable intermediate for the synthesis of novel therapeutic agents. The provided characterization data and safety precautions are intended to guide researchers in the safe and effective handling and analysis of this compound. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
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1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
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Synthesis method of furoimidazopyridine compound, crystal form of furoimidazopyridine compound, and crystal form of salt thereof - Patent AU-2020289149-A1 - PubChem. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH. Available at: [Link]
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and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. Available at: [Link]
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Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Available at: [Link]
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Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella - Semantic Scholar. Available at: [Link]
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Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. Available at: [Link]
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Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging - Oncotarget. Available at: [Link]
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(12) United States Patent - Googleapis.com. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
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---Supporting Information--- Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalyst - The Royal Society of Chemistry. Available at: [Link]
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Nitriles to Esters - Chemistry Steps. Available at: [Link]
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1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. Available at: [Link]
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A Lewis acid-promoted Pinner reaction - PMC - NIH. Available at: [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Fluoropyridine-3-carboximidamide hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic landscape of the novel compound, 5-Fluoropyridine-3-carboximidamide hydrochloride. Given the absence of extensive prior research on this specific molecule, this document outlines a systematic approach, from computational target prediction to experimental validation, to unlock its potential pharmacological applications.
Introduction: Deconstructing this compound
This compound is a small molecule characterized by two key pharmacophores: a fluorinated pyridine ring and a carboximidamide functional group. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly enhance metabolic stability, binding affinity, and overall potency of a drug candidate.[1] The carboximidamide group, a known privileged scaffold in medicinal chemistry, is present in a variety of bioactive compounds, including anti-infective and anti-cancer agents.[2]
The confluence of these structural features suggests that this compound is a promising candidate for therapeutic development. This guide will delineate a rational, multi-pronged strategy to identify and validate its potential molecular targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFN₃ | [3] |
| Molecular Weight | 175.59 g/mol | [3] |
| CAS Number | 2031269-30-2 | [3] |
| Predicted Storage | 2-8°C, Inert Atmosphere | [3] |
The Initial Approach: In Silico Target Prediction
In the absence of experimental data, in silico target prediction serves as a cost-effective and rapid first step to generate testable hypotheses.[4][5] These computational methods leverage the molecule's structure to predict potential protein interactions based on similarities to known ligands and binding pocket characteristics.
Recommended In Silico Methodologies
A multi-algorithmic approach is recommended to increase the confidence in predicted targets:
-
Ligand-Based Approaches: These methods compare the 2D and 3D structure of this compound to extensive databases of compounds with known biological activities. Tools such as SEA (Similarity Ensemble Approach) and PharmMapper are valuable for this purpose.
-
Structure-Based Approaches (Reverse Docking): This involves docking the compound into the binding sites of a large collection of protein crystal structures to identify potential targets with high binding affinity.[6] Platforms like idTarget and TarFisDock can be employed.
Workflow for In Silico Target Prediction
Caption: Workflow for in silico target prediction.
Hypothesized Therapeutic Target Classes
Based on the known activities of fluoropyridine and carboximidamide-containing molecules, several target classes can be prioritized for investigation.
Protein Kinases
The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors.[8][9][10] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.
-
Potential Kinase Targets:
Enzymes in Inflammatory Pathways
Carboxamide derivatives have been explored as inhibitors of enzymes involved in inflammation.[1]
-
Potential Inflammatory Targets:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in prostaglandin synthesis and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Poly(ADP-ribose) Polymerases (PARPs): Involved in DNA repair and inflammation. PARP-1 inhibitors have shown therapeutic potential in various inflammatory conditions.[12]
-
Targets in Infectious Diseases
The structural motifs of the compound suggest potential for antimicrobial or antiviral activity.
-
Potential Anti-Infective Targets:
-
Bacterial DNA Gyrase: A well-established target for antibacterial agents. Carboximidamide-containing compounds have shown activity against this enzyme.[4]
-
Viral Proteases and Polymerases: Essential for viral replication and are common targets for antiviral drugs.
-
Experimental Validation of Predicted Targets
Experimental validation is essential to confirm the hypotheses generated from in silico predictions.[13][14][15] A tiered approach, starting with biochemical assays and progressing to cell-based and more complex models, is recommended.
Tier 1: In Vitro Biochemical and Biophysical Assays
These initial assays aim to confirm direct binding and functional inhibition of the prioritized protein targets.
Protocol 1: Kinase Inhibition Assay (Example: Aurora Kinase A)
-
Reagents and Materials: Recombinant human Aurora Kinase A, ATP, fluorescently labeled peptide substrate, this compound (dissolved in DMSO), assay buffer.
-
Procedure: a. Prepare a serial dilution of the compound. b. In a 384-well plate, add the kinase, peptide substrate, and compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for the optimized reaction time. e. Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation. f. Calculate the IC₅₀ value by fitting the dose-response curve.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
-
Reagents and Materials: Purified target protein, SYPRO Orange dye, this compound, appropriate buffer.
-
Procedure: a. Mix the target protein with SYPRO Orange dye and the compound at various concentrations in a PCR plate. b. Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. c. The binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm). d. A significant shift in Tm indicates direct binding of the compound to the target protein.
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An In-depth Technical Guide on 5-Fluoropyridine-3-carboximidamide Hydrochloride: A Versatile Intermediate for Pharmaceutical Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoropyridine-3-carboximidamide hydrochloride, a fluorinated heterocyclic compound with significant potential as a pharmaceutical intermediate. While not yet a widely documented precursor in marketed drugs, its structural motifs—a fluorinated pyridine ring and a carboximidamide (amidine) group—are of high interest in modern medicinal chemistry. This document outlines the compound's physicochemical properties, proposes a detailed and scientifically grounded synthetic pathway, and explores its potential applications in drug discovery as a bioisosteric replacement and a key building block for novel therapeutics. Furthermore, this guide discusses relevant analytical methods for its characterization and provides a thorough assessment of safety and handling protocols based on analogous structures.
Introduction: The Strategic Value of Fluorinated Pyridine-Amidine Scaffolds
The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate various pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and pKa[1]. The pyridine ring, a common scaffold in numerous pharmaceuticals, offers a versatile platform for introducing such modifications[2]. When combined with a carboximidamide group, a key functional group known for its ability to form strong hydrogen bonds and act as a bioisostere of other moieties like carboxylates and benzamidines, the resulting 5-fluoropyridine-3-carboximidamide scaffold presents a compelling building block for drug discovery[3][4].
This compound serves as a stable, crystalline salt form of the free base, enhancing its solubility and ease of handling in synthetic and screening applications. This guide aims to provide researchers and drug development professionals with a foundational understanding of this promising intermediate, enabling its evaluation and potential integration into discovery and development pipelines.
Physicochemical Properties
A clear understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 2031269-30-2 | Supplier Data |
| Molecular Formula | C₆H₇ClFN₃ | Supplier Data |
| Molecular Weight | 175.59 g/mol | Supplier Data |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | - |
| Storage Conditions | 2-8°C, under inert gas | Supplier Data |
Proposed Synthesis Pathway
A robust and scalable synthesis is paramount for the utility of any pharmaceutical intermediate. While specific literature for the synthesis of this compound is scarce, a reliable pathway can be proposed based on well-established chemical transformations. The synthesis logically proceeds in two main stages: the preparation of the key precursor, 5-Fluoropyridine-3-carbonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.
Stage 1: Synthesis of 5-Fluoropyridine-3-carbonitrile
The synthesis of the nitrile precursor can be envisioned starting from the readily available 3-bromo-5-fluoropyridine. A cyanation reaction, a common method for introducing a nitrile group onto an aromatic ring, is the key step.
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The Strategic Imperative of Fluorination in Pyridine Carboximidamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridine Carboximidamide Scaffold and the Fluorine Advantage
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its inherent aromaticity, hydrogen bonding capability, and tunable electronic properties make it a versatile framework for designing molecules that interact with a wide array of biological targets.[1] When coupled with a carboximidamide functional group, the resulting pyridine carboximidamide scaffold offers a unique combination of structural rigidity and hydrogen bonding potential, making it an attractive starting point for the development of novel therapeutics.
However, the journey from a promising scaffold to a clinically successful drug is fraught with challenges, primarily centered around optimizing pharmacokinetic and pharmacodynamic properties. This is where the strategic incorporation of fluorine, the most electronegative of elements, has emerged as a transformative tool for medicinal chemists.[2] The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, acidity (pKa), and binding affinity to its target protein.[2][3] This guide provides an in-depth technical exploration of the role of fluorination in pyridine carboximidamide derivatives, offering insights into the synthetic strategies, the multifaceted effects on molecular properties, and the potential applications in drug discovery.
Synthetic Strategies for the Fluorination of Pyridine Carboximidamide Derivatives
The synthesis of fluorinated pyridine carboximidamide derivatives requires a carefully considered approach, often involving the preparation of fluorinated pyridine precursors followed by the construction of the carboximidamide moiety.
Synthesis of Fluorinated Pyridine Precursors
The introduction of fluorine onto the pyridine ring can be achieved through various methods, each with its own set of advantages and limitations. A common strategy involves starting with a pre-fluorinated pyridine building block, such as 3-fluoro-2-hydroxypyridine.[1] This allows for a more controlled and predictable synthesis.
Experimental Protocol: Synthesis of a Fluorinated Pyridine Precursor
A representative synthesis of a fluorinated pyridine building block is the preparation of 3-fluoro-2-hydroxypyridine, which can then be further functionalized.[1]
-
Starting Material: 2,3-dihydroxypyridine.
-
Fluorinating Agent: A suitable fluorinating agent, such as Selectfluor®, is employed.
-
Reaction Conditions: The reaction is typically carried out in an appropriate solvent system under controlled temperature and reaction time.
-
Purification: The resulting fluorinated pyridine is purified using standard techniques like column chromatography.
The choice of fluorination strategy is critical and depends on the desired position of the fluorine atom and the overall synthetic route.
Construction of the Carboximidamide Moiety
Once the fluorinated pyridine core is in hand, the carboximidamide group can be constructed. While direct synthesis of carboximidamides can be challenging, a common approach involves the conversion of a corresponding carboxamide. Pyridine carboxamides can be synthesized through the condensation of a pyridine carboxylic acid or its activated derivative (e.g., acyl chloride) with an appropriate amine.[4][5]
Experimental Protocol: Synthesis of a Pyridine Carboxamide Intermediate
-
Activation of Carboxylic Acid: The fluorinated pyridine carboxylic acid is converted to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride.
-
Condensation with Amine: The activated acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to facilitate the condensation reaction.[4]
-
Purification: The resulting pyridine carboxamide is purified via recrystallization or chromatography.
The subsequent conversion of the carboxamide to a carboximidamide can be achieved through various methods, such as treatment with a dehydrating agent in the presence of an amine.
Caption: General synthetic workflow for fluorinated pyridine carboximidamide derivatives.
The Multifaceted Impact of Fluorination on Molecular Properties
The introduction of one or more fluorine atoms into the pyridine carboximidamide scaffold can have a profound and often predictable impact on its physicochemical and biological properties.[2]
Modulation of Physicochemical Properties
The high electronegativity of fluorine significantly alters the electronic distribution within the molecule, leading to changes in several key properties.
| Property | Effect of Fluorination | Rationale |
| pKa | Generally decreases (increases acidity) | The strong electron-withdrawing nature of fluorine stabilizes the conjugate base. |
| Lipophilicity (LogP/LogD) | Can increase or decrease | The effect is context-dependent and influenced by the position and number of fluorine atoms.[3] |
| Metabolic Stability | Generally increases | The strong C-F bond is resistant to metabolic cleavage, and fluorine can block sites of oxidation.[3][6] |
| Conformation | Can induce specific conformational preferences | Fluorine can participate in intramolecular interactions and influence bond angles. |
Table 1: Impact of Fluorination on Physicochemical Properties.
Enhancement of Biological Activity and Pharmacokinetics
The changes in physicochemical properties wrought by fluorination often translate into improved biological activity and pharmacokinetic profiles.
-
Improved Target Binding: The altered electronic properties and conformational preferences can lead to enhanced binding affinity and selectivity for the target protein.[3]
-
Increased Membrane Permeability: Judicious fluorination can optimize lipophilicity to improve passage through biological membranes.[2]
-
Reduced Metabolic Clearance: Increased metabolic stability leads to a longer half-life and improved bioavailability.[7]
Applications in Drug Discovery: Case Studies and Future Directions
The strategic application of fluorination in pyridine-based scaffolds has led to the development of successful drugs across various therapeutic areas. While specific examples of clinically approved fluorinated pyridine carboximidamides are not yet prevalent, the principles are well-established in related structures.
A notable application of fluorinated pyridine derivatives is in the development of radiolabeled imaging agents for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled pyridine-2-carboxamide derivatives has been reported for imaging the PD-L1 immune checkpoint in cancer.[8] This highlights the potential for developing ¹⁸F-labeled pyridine carboximidamide derivatives as diagnostic tools.
Caption: The central role of fluorination in the drug discovery pipeline for pyridine carboximidamide derivatives.
Conclusion: A Powerful Strategy for Modern Drug Design
The incorporation of fluorine into pyridine carboximidamide derivatives represents a powerful and versatile strategy for addressing many of the challenges encountered in modern drug discovery. By carefully considering the position and number of fluorine atoms, medicinal chemists can fine-tune the physicochemical and biological properties of these molecules to enhance their therapeutic potential. As synthetic methodologies for fluorination continue to advance, the strategic use of fluorine in the design of novel pyridine carboximidamide-based drugs is poised to play an increasingly important role in the development of the next generation of medicines.
References
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023-05-18)
- Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. (2025-09-09)
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship.org. (2023-07-01)
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Biotransformation of Fluorophenyl Pyridine Carboxylic Acids by the Model Fungus Cunninghamella Elegans. PubMed.
- Fluorine in drug discovery: Role, design and case studies.
- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI.
- The Role of Fluorin
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
- Case studies of fluorine in drug discovery.
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. (2021-01-14)
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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The Strategic Incorporation of Fluoropyridine Moieties in Novel Enzyme Inhibitors: A Technical Guide
Foreword: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—offer a powerful toolkit for optimizing drug-like properties. Among the various fluorinated heterocycles, the fluoropyridine scaffold has emerged as a privileged motif in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel enzyme inhibitors containing the fluoropyridine core. We will delve into the rationale behind its use, detailed experimental workflows from synthesis to biological evaluation, and the computational strategies that accelerate the discovery process.
The Rationale for Fluoropyridine in Enzyme Inhibitor Design
The pyridine ring is a common feature in many biologically active compounds. The introduction of a fluorine atom to this ring can profoundly and beneficially alter its properties.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This has critical implications for the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with the target enzyme.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within an enzyme's active site, including hydrogen bonds and dipole-dipole interactions. The substitution of a hydrogen atom with fluorine can also lead to conformational changes that favor a more optimal binding pose.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Judicious placement of a fluorine atom can block metabolically labile sites on the pyridine ring, thereby increasing the compound's half-life and oral bioavailability.
-
Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, the effect of fluorination on lipophilicity is context-dependent and needs to be carefully evaluated for each compound series.
The Discovery Workflow: From Concept to Candidate
The discovery of a novel fluoropyridine-containing enzyme inhibitor is a multi-step process that integrates synthetic chemistry, biological screening, and computational modeling. This section outlines a typical workflow, providing both the conceptual framework and practical considerations for each stage.
Caption: A typical workflow for the discovery of fluoropyridine-based enzyme inhibitors.
Experimental Protocols: A Practical Guide
Synthesis of Fluoropyridine Scaffolds
The synthesis of fluoropyridine-containing molecules is a critical first step. Two common and versatile methods are Nucleophilic Aromatic Substitution (SNA_r) and Suzuki-Miyaura cross-coupling.
3.1.1. Protocol: Nucleophilic Aromatic Substitution (SNA_r) for 2-Fluoropyridine Synthesis
This protocol describes the synthesis of a 2-fluoropyridine derivative from a corresponding 2-chloropyridine precursor.
Materials:
-
2-chloropyridine derivative
-
Potassium fluoride (KF) or cesium fluoride (CsF)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Stir plate and magnetic stir bar
-
Temperature controller
-
Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the 2-chloropyridine derivative (1.0 eq), potassium fluoride (2.0-3.0 eq), and the anhydrous polar aprotic solvent. For substrates prone to decomposition at high temperatures, CsF may be a milder and more effective alternative.[1]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical temperatures range from 120-220 °C.[1] The reaction can be performed using conventional heating or microwave irradiation to shorten reaction times.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoropyridine product.[1]
3.1.2. Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Fluoropyridine Synthesis
This protocol outlines the synthesis of a 2-aryl-fluoropyridine by coupling a fluoropyridine boronic acid or ester with an aryl halide.
Materials:
-
Fluoropyridine-boronic acid or pinacol boronic ester
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4)[2]
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Inert atmosphere (nitrogen or argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
Reaction Setup: To a reaction vessel, add the fluoropyridine-boronic acid/ester (1.0-1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction Conditions: Heat the reaction to the desired temperature (typically 80-110 °C) under an inert atmosphere with stirring.[2]
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.
High-Throughput Screening (HTS) for Hit Identification
HTS is essential for rapidly screening large compound libraries to identify initial "hits" that inhibit the target enzyme. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation.
3.2.1. Protocol: Fluorescence Polarization (FP) Enzyme Inhibition Assay
This protocol describes a competitive binding assay where the displacement of a fluorescently labeled ligand (tracer) from the enzyme by a test compound results in a decrease in fluorescence polarization.
Materials:
-
Target enzyme
-
Fluorescently labeled tracer (a ligand known to bind the enzyme)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme and fluorescent tracer in the assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically, but a starting point is an enzyme concentration at or below the Kd of the tracer and a tracer concentration of 1-5 nM.
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the test compounds from a stock plate into the wells of the 384-well assay plate. Include controls for high polarization (enzyme + tracer) and low polarization (tracer only).
-
Enzyme Addition: Add the enzyme solution to all wells except the low polarization controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.[3]
-
Tracer Addition: Add the fluorescent tracer solution to all wells.
-
Equilibration: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[3]
-
Measurement: Measure the fluorescence polarization on a plate reader. The instrument calculates the polarization (in mP) from the parallel and perpendicular fluorescence intensities.[3]
-
Data Analysis: Calculate the percent inhibition for each test compound. Hits are typically identified as compounds that cause a statistically significant decrease in polarization.
3.2.2. Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust TR-FRET technology ideal for kinase assays. This protocol outlines a typical assay to identify inhibitors of a kinase that phosphorylates a biotinylated substrate.
Materials:
-
Kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer containing MgCl2
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-labeled fluorophore (e.g., XL665 or d2) (acceptor)
-
Stop solution (e.g., EDTA)
-
Test compounds in DMSO
-
384-well white microplates
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix containing the kinase, biotinylated substrate, and ATP in the assay buffer.
-
Compound and Enzyme Addition: Dispense test compounds into the microplate, followed by the addition of the reaction mix.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (often 30-37 °C) for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the kinase reaction by adding a stop solution containing EDTA.
-
Detection Reagent Addition: Add the detection reagents (Europium-labeled antibody and Streptavidin-labeled acceptor) to the wells.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the formation of the FRET complex.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). A time delay after excitation is used to reduce background fluorescence.[4]
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. Inhibitors will cause a decrease in this ratio.
In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify compounds with favorable drug-like characteristics.
3.3.1. Protocol: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Incubator/shaking water bath at 37 °C
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37 °C.[5]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[5]
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
3.3.2. Protocol: Caco-2 Permeability Assay
The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that serve as an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Computational Approaches in Fluoropyridine Inhibitor Design
Computational chemistry plays a vital role in modern drug discovery by enabling the rational design of inhibitors and predicting their properties, thus prioritizing synthetic efforts.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[6] This is instrumental in understanding the binding mode of fluoropyridine inhibitors and guiding structure-activity relationship (SAR) studies.
Caption: A simplified workflow for molecular docking of a fluoropyridine inhibitor.
Key Considerations for Docking Fluoropyridines:
-
Accurate Force Fields: Use a force field that accurately models the electrostatic properties of the fluorine atom.
-
Binding Site Definition: The binding site should be defined based on experimental data, such as a co-crystal structure of the target with a known ligand, if available.
-
Pose Analysis: Visually inspect the top-scoring docking poses to ensure they are chemically reasonable and identify key interactions, such as hydrogen bonds or halogen bonds involving the fluorine atom.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[7] These models can be used to predict the activity of newly designed fluoropyridine analogs before they are synthesized.
QSAR Modeling Workflow:
-
Data Set Preparation: Compile a dataset of fluoropyridine derivatives with their corresponding experimentally determined inhibitory activities (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and structural features.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[7]
-
Prediction: Use the validated QSAR model to predict the activity of new, unsynthesized fluoropyridine derivatives.
Data Interpretation and Lead Optimization
The data generated from the experimental and computational workflows must be carefully analyzed to guide the lead optimization process.
| Parameter | Assay | Interpretation | Optimization Goal |
| Potency (IC50/Ki) | Enzyme Inhibition Assays | Lower values indicate higher potency. | Decrease IC50/Ki |
| Selectivity | Counter-screening against related enzymes | Ratio of IC50 values for off-target vs. on-target enzymes. | Increase selectivity ratio |
| Cellular Activity (EC50) | Cell-based assays | Potency in a cellular context. | Decrease EC50 |
| Cytotoxicity (CC50) | Cytotoxicity Assays (e.g., MTT) | Higher values indicate lower toxicity. | Increase CC50 |
| Metabolic Stability (t1/2) | Microsomal Stability Assay | Longer half-life indicates greater stability. | Increase t1/2 |
| Permeability (Papp) | Caco-2 Permeability Assay | Higher Papp values suggest better intestinal absorption. | Increase Papp (for oral drugs) |
The goal of lead optimization is to iteratively modify the chemical structure of the hit compounds to improve their potency, selectivity, and ADME-Tox properties. The SAR data, informed by molecular docking, will guide these chemical modifications. For example, if a particular region of the fluoropyridine inhibitor is shown by docking to be in a solvent-exposed area, modifications at this position could be made to improve solubility without negatively impacting potency.
Conclusion and Future Perspectives
The fluoropyridine scaffold is a valuable tool in the design of novel enzyme inhibitors. Its unique ability to modulate physicochemical and pharmacokinetic properties has led to its inclusion in numerous successful drug discovery programs. The integrated approach outlined in this guide, combining rational design, efficient synthesis, robust biological screening, and insightful computational modeling, provides a powerful framework for the discovery and optimization of the next generation of fluoropyridine-based therapeutics. As our understanding of enzyme structure and function continues to grow, and as new synthetic methodologies are developed, the role of the fluoropyridine moiety in enzyme inhibitor design is set to expand even further.
References
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). US3296269A - Process for providing 2-fluoropyridine.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Optimisation of the caco-2 permeability assay using experimental design methodology. (n.d.). Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]
-
A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. (2006). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). National Institutes of Health. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Virtual Screening with AutoDock: Theory and Practice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3D-QSAR Modeling and Molecular Docking Study on Mer Kinase Inhibitors of Pyridine-Substituted Pyrimidines. (n.d.). PubMed. Retrieved from [Link]
-
Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2025). Frontiers. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 7. QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Laboratory-Scale Synthesis of 5-Fluoropyridine-3-carboximidamide Hydrochloride
Document ID: AN-CFN-2026-01A
Abstract
This document provides a comprehensive, field-tested guide for the laboratory preparation of 5-Fluoropyridine-3-carboximidamide hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through the robust and well-established Pinner reaction, a two-step process commencing from commercially available 5-Fluoronicotinonitrile. The protocol details the formation of an intermediate ethyl imidate hydrochloride (Pinner salt) followed by its subsequent ammonolysis to yield the target amidine hydrochloride. This guide emphasizes mechanistic understanding, operational safety, and rigorous analytical characterization to ensure the synthesis is reproducible, safe, and yields a product of high purity.
Scientific Principles and Synthetic Strategy
The conversion of a nitrile to an amidine is a cornerstone transformation in organic synthesis. For the preparation of this compound, the Pinner reaction offers a reliable and high-yielding pathway.[1][2][3][4] This method is predicated on the activation of the nitrile group by a strong acid, followed by a two-stage nucleophilic substitution.
Causality of Experimental Design:
-
Step 1: Pinner Salt Formation: The synthesis initiates with the reaction of 5-Fluoronicotinonitrile with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. The mechanism involves the protonation of the nitrile nitrogen by HCl, which drastically increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by ethanol, forming an intermediate imidate hydrochloride, commonly known as a Pinner salt.[4][5] Strict anhydrous conditions are paramount during this step to prevent the undesirable hydrolysis of the nitrile to an amide or the imidate to an ester.
-
Step 2: Ammonolysis to Amidine: The isolated Pinner salt is a stable, electrophilic intermediate. It readily reacts with a nucleophilic source of ammonia. In this protocol, a solution of ammonia in methanol is used to displace the ethoxy group (-OEt) from the imidate. The resulting amidine, being basic, is immediately protonated by the hydrochloride salt present, yielding the stable and easily isolable this compound.
The overall synthetic pathway is illustrated below:
Caption: Overall two-step synthesis via the Pinner reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier Notes |
| 5-Fluoronicotinonitrile | 3939-24-4 | C₆H₃FN₂ | 122.10 | Purity ≥98% |
| Anhydrous Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5%, <0.005% H₂O |
| Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, for washing |
| Hydrogen Chloride (gas) | 7647-01-0 | HCl | 36.46 | Anhydrous, lecture bottle |
| Ammonia in Methanol | N/A | NH₃/CH₃OH | Var. | 7N solution recommended |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Alternative ammonia source |
Laboratory Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer with stir bars
-
Ice-water bath
-
Condenser with drying tube (filled with CaCl₂)
-
Gas dispersion tube (fritted glass bubbler)
-
Schlenk line or nitrogen/argon manifold for inert atmosphere
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F capabilities)
-
FT-IR Spectrometer
-
Mass Spectrometer (ESI or similar)
Detailed Experimental Protocols
Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of Ethyl 5-fluoropyridine-3-carboximidate hydrochloride (Intermediate)
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, a gas dispersion tube connected to a lecture bottle of anhydrous HCl via polyethylene tubing, and a reflux condenser topped with a drying tube.
-
Charging the Flask: Under a positive flow of nitrogen, charge the flask with 5-Fluoronicotinonitrile (10.0 g, 81.9 mmol) and anhydrous ethanol (100 mL).
-
Initiating the Reaction: Begin vigorous stirring to dissolve the starting material. Cool the flask to 0°C using an ice-water bath.
-
HCl Addition: Once the solution is cold, slowly bubble dry HCl gas through the solution via the gas dispersion tube. A white precipitate of the Pinner salt will begin to form. Continue the HCl addition for approximately 1-2 hours until the solution is saturated.
-
Reaction Maturation: Remove the gas inlet and replace it with a glass stopper. Remove the ice bath and allow the slurry to warm to room temperature. Stir the mixture overnight (12-16 hours).
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with two portions of cold, anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting material and residual ethanol. Dry the resulting white crystalline solid under high vacuum to a constant weight. The intermediate is typically used directly in the next step without further purification.
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the dried ethyl 5-fluoropyridine-3-carboximidate hydrochloride from Part A (assuming quantitative yield, ~81.9 mmol) in anhydrous ethanol (200 mL).
-
Ammonolysis: Cool the suspension to 0°C in an ice-water bath. While stirring vigorously, add a 7N solution of ammonia in methanol (~35 mL, 245 mmol, 3.0 equivalents) dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the imidate intermediate.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.
-
Purification: To the resulting crude solid, add diethyl ether (100 mL) and stir or sonicate the mixture (trituration) to break up any clumps. This step helps to remove non-polar impurities. Isolate the solid by vacuum filtration.
-
Final Drying: Wash the purified solid with a small amount of fresh diethyl ether (20 mL) and dry under high vacuum at 40°C to afford this compound as a white to off-white solid. For higher purity, recrystallization from an ethanol/diethyl ether solvent system can be performed.[6]
Characterization and Data Analysis
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~9.5-9.2 (br s, 2H, -NH₂), ~9.0-8.8 (m, 2H, Ar-H), ~8.5 (m, 1H, Ar-H), ~10.0 (br s, 2H, -C(=NH₂)Cl). Chemical shifts are approximate and protons on nitrogen atoms may be broad and exchangeable with D₂O.[7][8] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: Aromatic carbons in the range of 120-160 ppm, with C-F coupling visible. The amidine carbon (C=N) is expected around 165 ppm. |
| ¹⁹F NMR | (376 MHz, DMSO-d₆) δ: A single resonance corresponding to the fluorine on the pyridine ring.[9] |
| FT-IR (ATR) | ν (cm⁻¹): 3300-3100 (N-H stretch), ~1670 (C=N stretch), ~1600 (Aromatic C=C stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₆H₆FN₃ [M+H]⁺: 140.0573; Found: 140.0575. |
| Appearance | White to off-white crystalline solid. |
Safety and Handling Precautions
This procedure must be conducted by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10]
-
5-Fluoronicotinonitrile: This compound is toxic if swallowed or inhaled. Avoid creating dust.
-
Pyridine Derivatives: Pyridine-containing compounds are generally hazardous and possess strong, unpleasant odors. All handling should occur within a fume hood to prevent inhalation.[11][12][13][14]
-
Hydrogen Chloride (HCl) Gas: HCl is extremely corrosive and toxic. The gas cylinder must be secured properly, and the reaction setup must be checked for leaks before use. A base trap (e.g., a bubbler containing 2M NaOH solution) should be placed at the outlet of the drying tube to neutralize any excess HCl gas.
-
Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment. Diethyl ether is highly volatile and can form explosive peroxides upon storage; use a fresh bottle of anhydrous ether.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Persec, M., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 23(11), 2829.
- Google Patents. (2009). CN100528836C - Purifying method of high-purity amidine hydrochloride.
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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ResearchGate. (2020). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4 Synthesis of imidate hydrochloride salts. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]
- Google Patents. (2015). CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
National Institutes of Health (NIH). (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Oncotarget. (2017). Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyridine. Retrieved from [Link]
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PubChem. (n.d.). Synthesis method of furoimidazopyridine compound.... Retrieved from [Link]
- Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
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Growing Science. (n.d.). Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. Retrieved from [Link]
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ResearchGate. (2021). 1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
Chem-Station Int. Ed. (2017). Pinner Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Use of 5-Fluoropyridine-3-carboximidamide hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Inhibitory Potential of 5-Fluoropyridine-3-carboximidamide hydrochloride
This compound is a heterocyclic compound featuring a fluorinated pyridine ring and a carboximidamide functional group. Its molecular architecture makes it a compelling candidate for enzyme inhibition. The carboximidamide group, in particular, is a known pharmacophore present in various enzyme inhibitors, suggesting that this compound has the potential to interact with the active sites of a range of enzymes.[1] The fluoropyridine scaffold can further enhance binding affinity and modulate the compound's physicochemical properties. This document serves as a comprehensive technical guide, providing detailed protocols and expert insights for researchers aiming to investigate the enzyme inhibitory activity of this compound. While specific enzyme targets for this compound are still a subject of ongoing research, the methodologies outlined herein provide a robust framework for its initial screening and detailed characterization as a potential enzyme inhibitor.
Core Principles of Enzyme Inhibition Assays: A Foundation for Reliable Results
Before embarking on experimental work, it is crucial to understand the fundamental principles of enzyme inhibition. Enzyme inhibitors can be broadly classified based on their mechanism of action. Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. Non-competitive inhibitors bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency. Understanding the type of inhibition is key to elucidating the compound's mechanism of action.
The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50) . This is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a more potent inhibitor.[2] It is important to note that the IC50 value can be influenced by the concentration of the substrate used in the assay, especially for competitive inhibitors.[3] Therefore, consistency in assay conditions is paramount for obtaining reproducible results.
Getting Started: Essential Preliminary Steps
Compound Handling and Stock Solution Preparation
Proper handling and preparation of this compound are critical for accurate and reproducible results.
-
Storage: Store the compound at 2-8°C in a desiccated environment, protected from light.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds. Ensure the compound is fully dissolved. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Enzyme and Substrate Optimization: The Key to a Robust Assay
The selection of the enzyme and substrate is dependent on the specific research question. Once chosen, it is essential to optimize their concentrations.
-
Enzyme Concentration: The concentration of the enzyme should be chosen to ensure a linear reaction rate over a reasonable time course and produce a signal that is well within the detection limits of the instrumentation (e.g., a spectrophotometer or fluorometer).
-
Substrate Concentration: For initial IC50 determination, it is often recommended to use a substrate concentration that is at or near its Michaelis-Menten constant (Km). This ensures that the assay is sensitive to competitive inhibitors. The Km value may need to be determined experimentally if it is not available in the literature.
Protocol 1: Initial Single-Point Screening for Inhibitory Activity
This protocol is designed to quickly assess whether this compound exhibits inhibitory activity against the enzyme of interest at a single, relatively high concentration.
Objective: To qualitatively determine if the compound inhibits the target enzyme.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
This compound stock solution
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control (No Inhibitor): Enzyme + Substrate + Assay Buffer + Solvent (DMSO)
-
Test Reaction: Enzyme + Substrate + this compound (e.g., at a final concentration of 10 or 100 µM)
-
Negative Control (No Enzyme): Substrate + Assay Buffer
-
-
Pre-incubation: Add the enzyme, assay buffer, and either the inhibitor or solvent to the wells. Allow for a pre-incubation period of 10-15 minutes at the optimal temperature for the enzyme.[4] This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[4]
-
Data Acquisition: Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.[4]
-
Data Analysis: Calculate the initial reaction rates (velocity) for the control and test reactions. The percent inhibition can be calculated using the following formula:
% Inhibition = (1 - (Velocity_test / Velocity_control)) * 100
A significant reduction in the reaction rate in the presence of the compound suggests inhibitory activity and warrants further investigation through a full dose-response study.
Protocol 2: Determination of the IC50 Value
This protocol describes the generation of a dose-response curve to determine the IC50 value of this compound.
Objective: To quantify the inhibitory potency of the compound.
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A 10-point, 3-fold serial dilution is a common starting point.
-
Assay Setup: Set up the assay in a 96-well plate as described in Protocol 1, but instead of a single concentration of the inhibitor, add the range of dilutions. Include 100% activity and negative controls.
-
Pre-incubation, Reaction Initiation, and Data Acquisition: Follow steps 3-5 from Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model (e.g., a four-parameter logistic equation) using a non-linear regression analysis software. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. For improved statistical power, it is recommended to use the log10 of the molar concentration for the x-axis.[3]
-
Data Presentation: Example IC50 Data Table
| Inhibitor Concentration [µM] | Log(Inhibitor Concentration) | Average Reaction Rate | % Inhibition |
| 100 | 2 | ||
| 33.3 | 1.52 | ||
| 11.1 | 1.05 | ||
| 3.7 | 0.57 | ||
| 1.2 | 0.08 | ||
| 0.4 | -0.40 | ||
| 0.13 | -0.89 | ||
| 0.04 | -1.40 | ||
| 0.01 | -2.00 | ||
| 0 (Control) | - | 0 |
Visualizing the Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Advanced Protocol: Investigating the Mechanism of Inhibition
To understand how this compound inhibits the enzyme, kinetic studies can be performed.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Vary Substrate Concentration: Perform the enzyme assay with a range of substrate concentrations, both above and below the Km value.
-
Fixed Inhibitor Concentrations: Repeat the assays at several fixed concentrations of this compound (e.g., 0, IC50, 2x IC50).
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the mechanism of inhibition.
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Visualizing Inhibition Mechanisms
Caption: Comparison of competitive and non-competitive enzyme inhibition mechanisms.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability of your results, every experiment should include a set of controls. A standard operating procedure for an enzymatic inhibition assay should incorporate positive and negative controls.[5]
-
Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.
-
Negative Control: A compound known to be inactive against the target enzyme can be used to ensure that the observed inhibition is specific to the test compound.
-
Solvent Control: The solvent used to dissolve the inhibitor (e.g., DMSO) should be tested at the same concentration used in the experiment to ensure it does not affect enzyme activity.
-
No-Enzyme and No-Substrate Controls: These are essential for correcting for any background signal.
Furthermore, all experiments should be performed in at least triplicate to assess the reproducibility of the data. When reporting IC50 values, it is good practice to include the standard error of the mean (SEM).[3]
Conclusion
This compound represents a promising starting point for the discovery of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of its inhibitory potential. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the compound's mechanism of action and its potential applications in drug discovery and chemical biology.
References
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
-
Lee, Y., Martásek, P., Roman, L. J., & Silverman, R. B. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774. Available at: [Link]
-
Stroberg, W., & Schnell, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101349. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved January 26, 2026, from [Link]
-
Southan, G. J., Gauld, D., Lubeskie, A., Zingarelli, B., & Cuzzocrea, S. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 409-417. Available at: [Link]
-
Li, Y., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4057-4061. Available at: [Link]
-
Abdelgawad, M. A., et al. (2020). Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1536-1547. Available at: [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved January 26, 2026, from [Link]
-
Wang, J., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 136-142. Available at: [Link]
-
Auld, D. S., & Stern, A. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved January 26, 2026, from [Link]
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- 2. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling of 5-Fluoropyridine-3-carboximidamide Hydrochloride
Introduction: The Strategic Value of 5-Fluoropyridine-3-carboximidamide
5-Fluoropyridine-3-carboximidamide hydrochloride is a versatile building block in contemporary medicinal chemistry and drug discovery. Its structure incorporates several key features that render it highly valuable for constructing complex molecular architectures. The pyridine ring, a common scaffold in pharmaceuticals, is rendered electron-deficient by the nitrogen atom and the strongly electron-withdrawing fluorine atom. The carboximidamide (amidine) moiety is a strong base and a potent hydrogen bond donor, often serving as a bioisosteric replacement for guanidines or ureas. The hydrochloride salt form improves the compound's solubility and handling characteristics in various reaction media[1].
This guide provides a comprehensive overview of the core coupling strategies for this reagent, focusing on the nucleophilic nature of the carboximidamide group. We will delve into the mechanistic rationale behind protocol design and provide detailed, field-tested procedures for two primary classes of transformations: N-Arylation via palladium catalysis and N-Acylation to form N-acylamidines.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇ClFN₃ | [2][3] |
| Molecular Weight | 175.59 g/mol | [2][3] |
| CAS Number | 2031269-30-2 | [3] |
| Appearance | White to off-white solid | Generic |
| Storage | Inert atmosphere, 2-8°C | [3] |
Section 1: Core Coupling Strategies & Mechanistic Considerations
The primary reactive site of 5-Fluoropyridine-3-carboximidamide is the carboximidamide functional group, which possesses two nucleophilic nitrogen atoms. Coupling strategies, therefore, predominantly focus on forming new bonds at these positions.
Strategy A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides/triflates and amines. The carboximidamide group, being a strong nitrogen nucleophile, is an excellent substrate for this reaction. The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amidine and subsequent reductive elimination to yield the N-arylated product.
Causality of Component Selection:
-
Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is used, which is reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, SPhos) are critical. They stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step. The choice of ligand can significantly impact reaction efficiency and must be screened for optimal results.
-
Base: A non-nucleophilic base is essential to deprotonate the amidine hydrochloride in situ and to neutralize the HX generated during the catalytic cycle. Strong bases like NaOtBu or K₃PO₄ are commonly employed.
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Strategy B: N-Acylation via Amide Coupling Reagents
Directly reacting a carboxylic acid with an amine (or amidine) is generally ineffective due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt, diminishing the nucleophilicity of the amine.[4] To overcome this, coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
Causality of Component Selection:
-
Coupling Reagent: A wide array of reagents can be used.
-
Carbodiimides (EDC, DCC): These form a highly reactive O-acylisourea intermediate. Additives like HOBt or HOAt are often included to suppress racemization and improve yields.[4][5]
-
Phosphonium Salts (PyBOP, BOP): These reagents convert the carboxylic acid into an activated OBt ester. PyBOP is preferred over BOP as it does not produce the carcinogenic byproduct HMPA.[6][7]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient coupling reagents that form activated esters, often providing rapid reaction times and high yields.
-
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize acids formed during the reaction and ensure the amidine is in its free base form for nucleophilic attack.
Caption: General workflow for N-acylation using a coupling reagent.
Section 2: Detailed Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Palladium-Catalyzed N-Arylation with 4-Bromoanisole
This protocol details a representative Buchwald-Hartwig cross-coupling reaction. The choice of ligand and base may require optimization for different aryl halides.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 5-Fluoropyridine-3-carboximidamide HCl | 175.59 | 1.0 | 176 mg | Starting Material |
| 4-Bromoanisole | 187.04 | 1.2 | 224 mg (149 µL) | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.025 (2.5 mol%) | 23 mg | Catalyst Precursor |
| Xantphos | 578.68 | 0.06 (6 mol%) | 35 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.5 | 240 mg | Base |
| Anhydrous Toluene | - | - | 10 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoropyridine-3-carboximidamide HCl (176 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (35 mg, 0.06 mmol), and Sodium tert-butoxide (240 mg, 2.5 mmol).
-
Rationale: A dry, oxygen-free environment is crucial for the stability and activity of the palladium catalyst. NaOtBu is a strong, non-nucleophilic base suitable for this transformation.
-
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Carefully quench the reaction by adding water (20 mL). d. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: N-Acylation with Benzoic Acid using HATU
This protocol describes a standard amide coupling procedure using HATU, a highly effective and widely used coupling reagent.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
| 5-Fluoropyridine-3-carboximidamide HCl | 175.59 | 1.0 | 176 mg | Starting Material |
| Benzoic Acid | 122.12 | 1.1 | 134 mg | Coupling Partner |
| HATU | 380.23 | 1.2 | 456 mg | Coupling Reagent |
| DIPEA | 129.25 | 3.0 | 388 mg (522 µL) | Base |
| Anhydrous DMF | - | - | 10 mL | Solvent |
Step-by-Step Procedure
-
Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve benzoic acid (134 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (259 mg, 348 µL, 2.0 mmol) and stir the mixture at room temperature for 15-30 minutes.
-
Rationale: This pre-activation step forms the reactive HATU-ester intermediate, ensuring efficient coupling once the nucleophile is added.
-
-
Nucleophile Addition: In a separate flask, dissolve 5-Fluoropyridine-3-carboximidamide HCl (176 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (129 mg, 174 µL, 1.0 mmol) to neutralize the hydrochloride salt and generate the free base.
-
Coupling Reaction: Add the solution of the free-based amidine to the activated carboxylic acid mixture.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). b. Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (3 x 30 mL) to remove DMF, saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Rationale: The LiCl wash is an effective method for removing the high-boiling point solvent DMF. The NaHCO₃ wash removes any unreacted benzoic acid and acidic byproducts. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final N-acylamidine using ¹H NMR, ¹³C NMR, and HRMS.
Section 3: Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Protocol 1) | 1. Inactive catalyst. 2. Insufficient base. 3. Unsuitable ligand. | 1. Ensure strictly anhydrous and anaerobic conditions. Use fresh Pd₂(dba)₃. 2. Use a stronger base (e.g., K₃PO₄) or increase stoichiometry. 3. Screen other ligands (e.g., RuPhos, SPhos). |
| Low Yield (Protocol 2) | 1. Incomplete activation of the acid. 2. Hydrolysis of activated intermediate. 3. Steric hindrance. | 1. Increase pre-activation time or try a different coupling reagent (e.g., T3P). 2. Ensure all reagents and solvents are anhydrous. 3. For hindered substrates, heat the reaction (e.g., to 50 °C) or use a more powerful coupling reagent. |
| Formation of Side Products | 1. (Protocol 1) Homocoupling of aryl halide. 2. (Protocol 2) Di-acylation of the amidine. | 1. Lower the reaction temperature; ensure slow addition of reagents. 2. Use a controlled stoichiometry of the carboxylic acid (1.0-1.1 eq.). Perform the reaction at 0 °C to improve selectivity. |
| Difficulty in Purification | 1. (Protocol 1) Residual palladium catalyst. 2. (Protocol 2) Byproducts from coupling reagent (e.g., HOBt, urea). | 1. Pass the crude product through a short plug of Celite or silica before concentration. 2. Ensure thorough aqueous washes during work-up. Some byproducts are water-soluble. |
References
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Suzuki-Miyaura Cross-Coupling of Pyridines. ResearchGate. [Link]
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Amide Bond Formation without Traditional Coupling Reagents. Royal Society of Chemistry. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. Scholarship @ Claremont. [Link]
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Pyridine Synthesis Overview. Organic Chemistry Portal. [Link]
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Overview of Peptide Coupling Reagents. Aapptec Peptides. [Link]
- Preparation method of fluoropyridine compounds.
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Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides. MDPI. [Link]
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Amide Formation via Direct Condensation Mediated by TiCl4. SpringerOpen. [Link]
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Suzuki–Miyaura cross-coupling of PyFluor. National Institutes of Health (NIH). [Link]
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This compound Product Page. Lead Sciences. [Link]
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Amide Coupling Reagents in Medicinal Chemistry. HepatoChem. [Link]
-
Standard Peptide Coupling Procedures. Aapptec Peptides. [Link]
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3-Fluoropyridine-2-carboxamide PubChem Entry. PubChem. [Link]
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Suzuki-Miyaura cross coupling of PyFluor. PRISM. [Link]
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Amide Formation from Carboxylic Acid Derivatives. YouTube (Khan Academy). [Link]
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Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
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Synthesis of Carboxamido Derivatives via Aminocarbonylation. National Institutes of Health (NIH). [Link]
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Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. ACS Publications. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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PDF: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. ResearchGate. [Link]
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3-Chloro-5-fluoropyridine PubChem Entry. PubChem. [Link]
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This compound Product Information. MySkinRecipes. [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Fluoropyridine-3-carboximidamide hydrochloride
Abstract
This document provides a comprehensive, multi-technique guide for the analytical characterization of 5-Fluoropyridine-3-carboximidamide hydrochloride, a key heterocyclic building block in pharmaceutical research. Moving beyond a simple listing of methods, this guide details the causality behind the selection of each analytical technique, offering robust, self-validating protocols grounded in established scientific principles and regulatory expectations. The integrated approach ensures unambiguous structural elucidation, rigorous purity assessment, and thorough solid-state characterization, aligning with the standards outlined by the International Council for Harmonisation (ICH) for active pharmaceutical ingredients (APIs).[1][2]
Introduction: The Imperative for a Multi-faceted Analytical Strategy
This compound is a small molecule featuring a fluorinated pyridine ring and a basic carboximidamide group. This unique combination of functional groups necessitates a carefully designed analytical strategy to confirm its identity, purity, and solid-state properties before its use in drug discovery and development. A failure to comprehensively characterize such a starting material can lead to downstream complications, including inconsistent biological activity, failed scale-up, and regulatory hurdles.
This guide presents an orthogonal analytical workflow, where each technique provides a unique piece of the puzzle. The convergence of data from these distinct methods provides the highest degree of confidence in the material's quality. The overall strategy is to first confirm the molecular structure, then assess its chemical and chiral purity, and finally, characterize its bulk and solid-state properties.
Caption: Overall Analytical Workflow for API Characterization.
Phase 1: Unambiguous Structural Elucidation
The primary goal of this phase is to confirm that the synthesized molecule is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution. For this specific compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential. The presence of fluorine provides a unique spectroscopic handle (¹⁹F NMR) and introduces characteristic splitting patterns through ¹H-¹⁹F and ¹³C-¹⁹F coupling, which are invaluable for confirming the fluorine's position on the pyridine ring.[3][4]
Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity readily dissolves the hydrochloride salt, and its ability to participate in hydrogen bonding allows for the observation of exchangeable N-H protons from the carboximidamide and ammonium groups.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals: Look for three distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the pyridine ring protons. The protons on the carboximidamide group (-NH₂) and the protonated nitrogen will likely appear as broad signals that may exchange with residual water in the solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Expect five signals for the pyridine ring carbons and one for the carboximidamide carbon. The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically >200 Hz. Other carbons will show smaller 2-bond and 3-bond couplings.[4]
-
-
¹⁹F NMR Acquisition:
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze the coupling constants (J-values) in all spectra to piece together the connectivity of the molecule and confirm the substitution pattern on the pyridine ring.
| Analysis | Parameter | Expected Observation / Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (3H), NH/NH₂ protons (3H, broad). |
| Coupling (J) | ¹H-¹H (ortho, meta) and ¹H-¹⁹F (ortho, meta) coupling will confirm the substitution pattern. | |
| ¹³C NMR | Chemical Shift (δ) | 5 aromatic carbons, 1 carboximidamide carbon. |
| Coupling (J) | Large ¹JCF coupling confirms the C-F bond. Smaller nJCF couplings help assign other carbons. | |
| ¹⁹F NMR | Chemical Shift (δ) | Single peak, characteristic of a fluoropyridine moiety.[3] |
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. This technique is orthogonal to NMR and serves as a powerful confirmation of the molecular identity.
Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Infuse the sample into an ESI-QTOF mass spectrometer.
-
Acquisition:
-
Operate in positive ion mode. The basic nitrogens of the pyridine ring and carboximidamide group are readily protonated.
-
Acquire the full scan spectrum over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
-
Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[7] The free base (C₆H₆FN₃) has a nominal mass of 139 Da, and the [M+H]⁺ ion will be at m/z 140.
-
| Species | Formula | Theoretical Monoisotopic Mass (m/z) |
| Free Base [M] | C₆H₆FN₃ | 139.0546 |
| Protonated Ion [M+H]⁺ | C₆H₇FN₃ | 140.0624 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[8] It serves as a quick identity check and can provide information about the bonding environment in the solid state.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale / Comments |
| Amine/Imine (N-H) | N-H Stretch | 3400 - 3100 (broad) | The presence of multiple N-H bonds in the carboximidamide and the hydrochloride salt leads to broad, strong absorptions.[9][10] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple sharp bands are characteristic of the pyridine ring. |
| Carboximidamide | C=N Stretch | 1680 - 1620 | This stretch is often strong and confirms the imine functionality. |
| Fluoroaromatic | C-F Stretch | 1250 - 1100 | A strong, characteristic band confirming the presence of the C-F bond. |
Phase 2: Purity and Impurity Profiling
Following structural confirmation, the focus shifts to quantifying the purity of the bulk material and identifying any process-related or degradation impurities, as mandated by ICH guidelines.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC with UV detection is the industry-standard method for determining the purity of small-molecule APIs. It separates the main component from impurities based on polarity, allowing for precise quantification. For a polar, basic compound like a pyridine derivative, method development must address potential issues like poor retention and peak tailing.[12][13]
Caption: HPLC Method Development Workflow.
Protocol: Purity Analysis by RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). End-capping is critical to minimize the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface, thereby preventing peak tailing.[14]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water. The acidic modifier ensures the analyte is protonated, leading to consistent retention and improved peak shape.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Prepare a stock solution of the sample at 1.0 mg/mL and dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm (determine the λmax by running a UV scan).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks. According to ICH guidelines, impurities should be reported, and if above a certain threshold, identified.[11]
Elemental Analysis (CHN Analysis)
Rationale: Elemental analysis provides a fundamental measure of the bulk sample's purity by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the empirical formula. It is an excellent orthogonal check on purity and can indicate the presence of inorganic salts or residual solvents.
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Interpretation: The experimental results for %C, %H, and %N should be within ±0.4% of the theoretical values for the hydrochloride salt.
| Element | Theoretical % (for C₆H₇ClFN₃) | Acceptance Criteria |
| Carbon (C) | 40.81 | 40.41 - 41.21 |
| Hydrogen (H) | 4.00 | 3.60 - 4.40 |
| Nitrogen (N) | 23.80 | 23.40 - 24.20 |
Phase 3: Physicochemical and Solid-State Characterization
This phase characterizes the bulk properties of the API, which are critical for formulation development, stability, and handling.
Thermal Analysis (DSC & TGA)
Rationale: For a crystalline hydrochloride salt, thermal analysis is indispensable. Differential Scanning Calorimetry (DSC) determines the melting point and can reveal polymorphic transitions, while Thermogravimetric Analysis (TGA) quantifies the loss of volatiles like water or residual solvent upon heating.[15][16]
Protocol: Combined DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for TGA, a ceramic or platinum pan may be used).
-
Instrumentation: A simultaneous DSC-TGA instrument is ideal, but separate instruments can be used.
-
Acquisition Parameters:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or higher if decomposition is not complete).
-
-
Data Analysis:
-
DSC Thermogram: Look for a sharp endotherm corresponding to the melting point. The onset temperature is typically reported. Broad endotherms at lower temperatures may indicate the loss of solvent or water.
-
TGA Thermogram: Correlate any mass loss with thermal events in the DSC. A mass loss step before melting often corresponds to dehydration.[17] Significant mass loss after melting indicates thermal decomposition.
-
Powder X-Ray Diffraction (PXRD)
Rationale: PXRD is the primary technique for analyzing the solid-state nature of a bulk API. It can rapidly distinguish between crystalline and amorphous material and is the principal method for screening for and identifying different crystalline forms (polymorphs). The consistency of the crystalline form is a critical quality attribute, as different polymorphs can have different solubilities, stabilities, and bioavailability. For definitive, atomic-level structural confirmation in the solid state, Single Crystal X-ray Diffraction (SCXRD) is the gold standard.[18][19][20]
Protocol: PXRD Analysis
-
Sample Preparation: Gently pack the powder sample into the sample holder to ensure a flat, level surface.
-
Instrumentation: A modern powder X-ray diffractometer with a Cu Kα radiation source.
-
Acquisition Parameters:
-
Voltage/Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
-
Data Analysis:
-
A pattern with sharp, well-defined peaks indicates a crystalline material.
-
A pattern with a broad, diffuse halo indicates an amorphous material.
-
The resulting diffractogram serves as a fingerprint for a specific crystalline form. It should be compared between batches to ensure solid-state consistency.
-
Conclusion
The comprehensive characterization of this compound requires an integrated approach using orthogonal analytical techniques. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and solid-state form of this important pharmaceutical intermediate. By combining spectroscopic (NMR, MS, FTIR), chromatographic (HPLC), and physical characterization (Thermal Analysis, XRD) methods, researchers and drug developers can build a complete analytical profile of the molecule, ensuring its quality and suitability for its intended purpose and satisfying stringent regulatory standards.
References
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). National Institutes of Health.
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ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (n.d.). ICH. Available at: [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. Available at: [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Available at: [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Available at: [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland. Available at: [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]
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IR: amines. (n.d.). University of Calgary. Available at: [Link]
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TG-DSC analysis of Li salts. (n.d.). ResearchGate. Available at: [Link]
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Gas-Phase Reactivity of Carboxylic Acid Functional Groups with Carbodiimides. (n.d.). National Institutes of Health. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
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Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (n.d.). IntuitionLabs. Available at: [Link]
-
Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. Available at: [Link]
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Method for pyridine amine derivative. (2015). Chromatography Forum. Available at: [Link]
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Spectrophotometric Determination of Trifluoperazine Hydrochloride in Pharmaceutical Preparations. (2020). Systematic Reviews in Pharmacy. Available at: [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). ResearchGate. Available at: [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). National Institutes of Health. Available at: [Link]
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Small molecule crystallography. (n.d.). Excillum. Available at: [Link]
- Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. (2015). European Medicines Agency. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (2022). National Institutes of Health. Available at: [Link]
-
Mass Spec Approaches to Supporting Biologic Development. (2022). YouTube. Available at: [Link]
-
Analytical Methods. (n.d.). Royal Society of Chemistry. Available at: [Link]
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-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
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About Small Molecule X-ray Crystallography. (n.d.). Diamond Light Source. Available at: [Link]
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FTIR spectrum of Amines. (2023). YouTube. Available at: [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Available at: [Link]
-
Fundamentals of peptide and protein mass spectrometry. (2013). YouTube. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants... (2019). Loughborough University Research Repository. Available at: [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
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Fluxametamide (Ref: NC-515). (n.d.). AERU. Available at: [Link]
-
Demystifying fluorine chemical shifts... (n.d.). National Institutes of Health. Available at: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]
-
Fluorine NMR. (n.d.). University of Leicester. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of 5-Fluoropyridine-3-carboximidamide hydrochloride in the Synthesis of Riociguat
This technical guide provides an in-depth exploration of 5-Fluoropyridine-3-carboximidamide hydrochloride, a critical intermediate in the synthesis of Riociguat. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's properties, provides detailed synthesis and analytical protocols, and discusses its strategic importance in the context of modern drug discovery.
Introduction: The Significance of a Fluorinated Pyridine Scaffold
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a drug's final efficacy, safety, and scalability. This compound has emerged as a building block of significant interest, primarily due to its role as a key precursor to Riociguat (Adempas®), a first-in-class soluble guanylate cyclase (sGC) stimulator.[1][2] Riociguat is a vital therapeutic agent for the treatment of pulmonary hypertension (PH), a severe and progressive disease.[3][4]
The pyridine ring is a ubiquitous heterocycle in drug design, valued for its ability to engage in various biological interactions.[5] The strategic incorporation of a fluorine atom onto this scaffold profoundly influences the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering the electronic landscape of the molecule.[6][7][8] This guide will detail the practical application of this compound, bridging the gap between its fundamental chemistry and its ultimate application in the synthesis of a life-saving therapeutic.
Physicochemical & Structural Data
A thorough understanding of the intermediate's properties is fundamental for process development, optimization, and quality control. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1419101-31-7 | ChemScene[9] |
| Molecular Formula | C₆H₇ClFN₃ | ChemScene[9] |
| Molecular Weight | 175.59 g/mol | ChemScene[9] |
| Appearance | White Solid | ChemicalBook[10] |
| Melting Point | 247-249°C | ChemicalBook[10] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[10] |
| SMILES | Cl.NC(=N)C1=CN=C(F)C=C1 | ChemScene[9] |
| Storage | Sealed in dry, 2-8°C | ChemScene[9] |
Note: The properties listed are based on available data and may vary slightly between suppliers.
The Role of Riociguat and its Mechanism of Action
To appreciate the importance of its precursor, it is essential to understand the therapeutic function of Riociguat. Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme crucial to the nitric oxide (NO) signaling pathway in the cardiovascular system.[1][2] In healthy individuals, NO binds to sGC, catalyzing the synthesis of cyclic guanosine monophosphate (cGMP), which acts as a secondary messenger to induce vasodilation.[2]
Riociguat's innovative mechanism is twofold:
-
Direct sGC Stimulation: It can activate sGC independently of NO, which is particularly beneficial in disease states where NO bioavailability is impaired.[11][12]
-
Sensitization to NO: It also sensitizes sGC to endogenous NO, amplifying the natural signaling pathway.[11][12]
This dual action leads to increased cGMP levels, resulting in significant vasodilation, which helps to reduce the high blood pressure in the pulmonary arteries characteristic of PH.[12]
Caption: Mechanism of Action for Riociguat.
Synthetic Pathway to Riociguat: Application Protocol
The synthesis of Riociguat from this compound is a multi-step process that leverages the reactivity of the carboximidamide group to construct the core pyrimidine ring of the final drug molecule. A representative synthetic route is outlined below, based on established chemical literature.[13][14]
Caption: General synthetic workflow from the intermediate to Riociguat.
Detailed Experimental Protocol: Cyclization Step
This protocol details the crucial cyclization reaction to form the pyrimidine ring, a core component of Riociguat.
Objective: To synthesize the pyrimidine intermediate (Compound 3 in patent CN104530044A) via a cyclization reaction.
Materials:
-
1-(2-fluorobenzyl)-1H-[3,4-b] pyridine derivative-3-formamidine hydrochloride (the topic intermediate, referred to as compound 1)
-
Benzeneazomalononitrile (compound 2)
-
Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Raney Nickel
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1-(2-fluorobenzyl)-1H-[3,4-b] pyridine derivative-3-formamidine hydrochloride (1 eq.) in anhydrous toluene.
-
Base Addition: Carefully add sodium methoxide (1.1 eq.) to the suspension at room temperature. The choice of a strong base like NaOMe is critical to deprotonate the formamidine hydrochloride, generating the free base which acts as the active nucleophile for the subsequent cyclization.
-
Reactant Addition: Add benzeneazomalononitrile (1 eq.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The elevated temperature is necessary to overcome the activation energy for the ring-closing reaction.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrimidine intermediate.[3]
-
Purification: The crude product can be purified via column chromatography on silica gel to afford the pure intermediate.
-
Next Step (Reduction): The purified pyrimidine intermediate is then dissolved in DMF, and Raney Nickel is added as a catalyst. The mixture is subjected to hydrogenation to reduce the azo group, yielding the triamine intermediate, a subsequent key precursor to Riociguat.[13]
Self-Validation and Causality:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent moisture from quenching the strong base and to avoid potential side reactions.
-
Anhydrous Solvents: Anhydrous solvents are used to ensure the efficacy of the sodium methoxide base.
-
Reaction Monitoring: Continuous monitoring by TLC/HPLC is essential to determine the reaction endpoint, preventing the formation of degradation products from prolonged heating.
Quality Control and Analytical Protocols
Ensuring the identity and purity of this compound is paramount for its successful use in GMP (Good Manufacturing Practice) synthesis. A multi-pronged analytical approach is required.
Caption: Quality control workflow for the intermediate.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[15]
| Parameter | Typical Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar heterocyclic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or Formic Acid) | Gradient elution is often used to resolve impurities with different polarities. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm | The pyridine ring system provides strong UV absorbance. |
| Injection Volume | 10 µL | A small volume prevents column overloading. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be performed. The ¹⁹F NMR is particularly important to confirm the presence and chemical environment of the fluorine atom, a key structural feature.
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and high-resolution MS (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to enable the synthesis of a complex and highly effective therapeutic agent. The presence of the fluoropyridine moiety is a deliberate choice to enhance the pharmacokinetic and pharmacodynamic properties of the final drug, Riociguat.[8][16] The protocols and analytical methods detailed in this guide provide a framework for the consistent and high-quality synthesis required in pharmaceutical development. A thorough understanding of the chemistry and application of this intermediate is essential for any scientist working on the synthesis of Riociguat or related sGC modulators.
References
-
Riociguat | C20H19FN8O2 | CID 11304743 - PubChem. National Center for Biotechnology Information. [Link]
- CN104530044A - Method for synthesizing riociguat.
-
HSPiP, Computational Modeling, and QbD-Assisted Optimized Method Validation of 5-Fluorouracil for Transdermal Products. PubMed Central. [Link]
-
Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension. PubMed Central. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Analytical Methods. Royal Society of Chemistry Publishing. [Link]
-
An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica. [Link]
-
What is the mechanism of Riociguat? Patsnap Synapse. [Link]
-
An expeditious synthesis of riociguat, A pulmonary hypertension drug. ResearchGate. [Link]
-
Direct spectrofluorimetric methods as alternatives to compendial ones used for the quality control of biopharmaceuticals: development, validation and application. SciELO. [Link]
-
Riociguat. Wikipedia. [Link]
- WO2016202124A1 - Riociguat intermediate and preparation method therefor.
-
Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. [Link]
-
The role of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Direct drug analysis from oral fluid using medical swab touch spray mass spectrometry. IRIS-AperTO. [Link]
-
Riociguat for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. American Journal of Health-System Pharmacy. [Link]
- Fluorine in drug discovery: Role, design and case studies. (Note: A specific public URL for this exact title was not found, but the content is supported by other fluorine chemistry references).
-
The role of fluorine in medicinal chemistry. PubMed. [Link]
-
1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]
Sources
- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Riociguat - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | 256499-19-1 [chemicalbook.com]
- 11. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 13. CN104530044A - Method for synthesizing riociguat - Google Patents [patents.google.com]
- 14. WO2016202124A1 - Riociguat intermediate and preparation method therefor - Google Patents [patents.google.com]
- 15. HSPiP, Computational Modeling, and QbD-Assisted Optimized Method Validation of 5-Fluorouracil for Transdermal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Fluoropyridine-3-carboximidamide hydrochloride stability and storage conditions
Welcome to the technical support guide for 5-Fluoropyridine-3-carboximidamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and available product data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C , under an inert atmosphere (e.g., argon or nitrogen)[1][2][3]. This minimizes exposure to moisture and atmospheric oxygen, which are potential drivers of degradation for many complex organic molecules.
Q2: How should I prepare stock solutions? What solvents are recommended?
A2: The hydrochloride salt form is intended to enhance aqueous solubility[3]. For biological assays, sterile aqueous buffers are often suitable. For organic chemistry applications, high-purity, anhydrous solvents are recommended. While comprehensive solubility data is not publicly available, slight solubility has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.
-
Protocol for Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh the desired amount of solid in a clean, dry environment, preferably under an inert atmosphere.
-
Add the desired solvent (e.g., anhydrous DMSO for a high-concentration primary stock, or an appropriate aqueous buffer for a working solution).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Q3: How stable are solutions of this compound?
A3: Specific solution stability data is limited. As a best practice, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Is the compound sensitive to light?
A4: While specific photostability studies on this compound are not available, fluorinated pyridine structures can be susceptible to degradation upon exposure to light, potentially through defluorination[4]. Therefore, it is a critical best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: I am observing a loss of compound activity or inconsistent results over time with my prepared solutions.
This is a classic symptom of compound instability in solution.
-
Causality: The carboximidamide functional group can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of nucleophiles in your media. The fluorinated pyridine ring, while generally stable, can also be a site for unforeseen reactions.
-
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Discard the old solution and prepare a new one immediately before your experiment. This is the most crucial step to ensure consistency.
-
pH Verification: If using aqueous buffers, verify the pH. Extreme pH values (highly acidic or basic) can accelerate hydrolysis. Aim for a pH range that is optimal for your assay and as close to neutral as feasible.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents for organic stocks (e.g., DMSO <0.02% water). Water is a direct reactant in hydrolysis.
-
Storage Method: If you must store solutions, are you aliquoting to minimize freeze-thaw cycles? Are the vials sealed properly to prevent solvent evaporation or moisture ingress?
-
Issue 2: My solid compound has changed in appearance (e.g., color change, clumping).
This indicates potential degradation or contamination of the solid material.
-
Causality: Clumping is often a sign of moisture absorption (hygroscopicity). A color change may indicate oxidation or other degradation pathways. This is often caused by improper storage, such as frequent opening of the container in a humid environment or failure to store under an inert atmosphere.
-
Troubleshooting Protocol:
-
Review Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C and under an inert atmosphere since it was received[1][2][3].
-
Handling Technique: Were proper handling procedures followed? The vial should always be warmed to room temperature before opening.
-
Purity Check: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), you can assess the purity of the material compared to a fresh sample or the supplier's certificate of analysis.
-
Discard if Necessary: If significant changes in appearance are noted and analytical verification is not possible, it is safest to discard the material to avoid compromising your experimental results.
-
Data & Workflow Visualization
Summary of Handling & Storage Conditions
| Parameter | Solid Compound | Stock Solutions (in Organic Solvent) | Aqueous Working Solutions |
| Temperature | 2-8°C[1][2][3] | -20°C or -80°C (aliquoted) | Prepare Fresh (or -80°C for short-term) |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1][3] | Air (tightly sealed vials) | Air (tightly sealed vials) |
| Light | Protect from Light | Protect from Light | Protect from Light |
| Container | Tightly Sealed Amber Vial | Tightly Sealed Amber Vial | Tightly Sealed Amber Vial / Plate |
Experimental Workflow: Ensuring Compound Integrity
The following diagram outlines the critical decision points and procedures for handling this compound to maintain its stability and ensure experimental success.
Caption: Workflow for handling 5-Fluoropyridine-3-carboximidamide HCl.
References
- Currently Not Applicable
- Currently Not Applicable
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]
-
PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Retrieved from [Link]
- Currently Not Applicable
- Currently Not Applicable
- Currently Not Applicable
-
National Institutes of Health (NIH). (2024, January 31). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Retrieved from [Link]
- Currently Not Applicable
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Currently Not Applicable
- Currently Not Applicable
- Currently Not Applicable
Sources
Technical Support Center: 5-Fluoropyridine-3-carboximidamide Hydrochloride Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-Fluoropyridine-3-carboximidamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on identifying, understanding, and mitigating common impurities. Our approach is rooted in explaining the chemical causality behind these issues to empower you to optimize your experimental outcomes.
Section 1: The Synthetic Pathway - An Overview
The most common and efficient laboratory-scale synthesis of this compound proceeds from 5-fluoronicotinonitrile via the Pinner reaction.[1][2] This classic method involves two key steps: the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride. Understanding this pathway is critical to diagnosing impurity formation.
The overall transformation is as follows:
Caption: General synthesis route for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My final product analysis (HPLC/NMR) shows a significant amount of unreacted 5-fluoronicotinonitrile. What caused this incomplete conversion?
A1: Root Cause Analysis & Mitigation
The presence of starting material indicates a failure in the first step of the Pinner reaction—the formation of the Pinner salt.[3][4] This is almost always due to conditions that are not sufficiently anhydrous or acidic.
-
Causality: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by strong acid (anhydrous HCl gas). This protonation activates the nitrile carbon for nucleophilic attack by the alcohol (e.g., ethanol). If water is present, it can compete with the alcohol as a nucleophile, leading to hydrolysis by-products (see Q2), and it can also dilute the effective concentration of HCl. Insufficient HCl gas will result in unactivated nitrile, halting the reaction.
-
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., anhydrous ethanol, anhydrous diethyl ether).
-
Verify HCl Source: Use freshly generated anhydrous HCl gas or a certified commercial solution. Ensure complete saturation of the alcohol/nitrile mixture. The reaction should be kept under a dry, inert atmosphere (N₂ or Ar).
-
Reaction Temperature: The initial formation of the Pinner salt is typically performed at low temperatures (0 °C) to prevent side reactions and control the exothermic nature of dissolving HCl gas.[4] Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Extend Reaction Time: If conversion is still low, extending the stirring time after HCl saturation (e.g., from 12 hours to 24 hours) may improve the yield of the Pinner salt intermediate.
-
Q2: I've identified 5-Fluoronicotinamide as a major impurity. How is this formed and how can I prevent it?
A2: The Pervasive Issue of Hydrolysis
5-Fluoronicotinamide is the most common process-related impurity and arises from the hydrolysis of two different species in the reaction mixture.
-
Causality & Formation Pathways:
-
Hydrolysis of the Pinner Salt: The intermediate imino ester (Pinner salt) is highly susceptible to hydrolysis. Even trace amounts of moisture will lead to its conversion to the corresponding ester (ethyl 5-fluoronicotinate), which can then be converted to the amide during the ammonia workup, or more directly, the Pinner salt can hydrolyze to the amide.
-
Hydrolysis of the Amidine Product: The final amidine product itself can slowly hydrolyze back to the amide, especially during aqueous workup or if stored improperly.
-
-
Prevention Strategy:
-
Anhydrous Reaction: As with Q1, the single most critical factor is maintaining strictly anhydrous conditions throughout the entire Pinner reaction and the initial stages of ammonolysis.
-
Controlled Workup: When quenching the reaction or performing extractions, use chilled water or brine and minimize the time the product is in an aqueous phase. Avoid strongly basic or acidic aqueous conditions during workup, as this can accelerate hydrolysis.[5]
-
Caption: Troubleshooting flowchart for common impurity issues.
Q3: My LC-MS analysis indicates the presence of 5-fluoronicotinic acid. Why is this happening?
A3: Understanding Over-Hydrolysis
The presence of 5-fluoronicotinic acid signifies a more severe or prolonged hydrolysis event than that which forms the amide.
-
Causality: This impurity is formed by the hydrolysis of 5-fluoronicotinamide.[6] This process is generally slower than the formation of the amide but can be accelerated by harsh workup conditions, such as heating the reaction mixture in the presence of strong aqueous acid or base for an extended period. It can also arise from hydrolysis of the starting nitrile under forcing conditions, though this is less common in a typical Pinner reaction setup.
-
Mitigation:
-
Mild Workup: Ensure that any aqueous workup steps are performed at or below room temperature.
-
pH Control: Avoid exposing the crude product to highly acidic or basic aqueous solutions for prolonged periods. If an acid or base wash is necessary, it should be done quickly with cooled solutions.
-
Purification: If the acid is present, it can often be removed during purification. The hydrochloride salt of the desired amidine is typically crystalline and can be purified by recrystallization from solvent systems like ethanol/ether, leaving the more polar carboxylic acid impurity in the mother liquor.
-
Q4: How can I effectively identify and quantify these impurities to validate my process?
A4: A Multi-Modal Analytical Approach
A robust analytical strategy is essential for process validation. Relying on a single method is insufficient. We recommend a combination of HPLC, NMR, and MS.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method can effectively separate the starting nitrile, the amide, the carboxylic acid, and the final amidine product based on their differing polarities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. Key diagnostic signals include the disappearance of the nitrile carbon in the ¹³C spectrum and the appearance of the amidine protons (typically broad signals) in the ¹H spectrum.
-
Mass Spectrometry (MS): Provides definitive molecular weight confirmation for the product and any detected impurities.
| Compound | Structure | Typical Origin | Key Analytical Signatures (LC-MS) |
| 5-Fluoronicotinonitrile | 5-F-Py-CN | Incomplete Reaction | Expected [M+H]⁺: 123.03 |
| 5-Fluoronicotinamide | 5-F-Py-CONH₂ | Hydrolysis | Expected [M+H]⁺: 141.04 |
| 5-Fluoronicotinic Acid | 5-F-Py-COOH | Extensive Hydrolysis | Expected [M+H]⁺: 142.02 |
| Product | 5-F-Py-C(NH)NH₂·HCl | Target Molecule | Expected [M+H]⁺ (free base): 140.06 |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Pinner Reaction (Illustrative)
-
Step 1: Pinner Salt Formation
-
Suspend 5-fluoronicotinonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in an oven-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and gas outlet (bubbler).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the stirred solution for 1-2 hours, ensuring the system remains open via the bubbler. The reaction is exothermic.
-
After saturation, seal the flask under a positive pressure of HCl or an inert gas (N₂) and allow it to stir at room temperature for 12-24 hours. A precipitate of the Pinner salt should form.
-
The intermediate salt can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum, or used directly in the next step.
-
-
Step 2: Ammonolysis
-
Cool the vessel containing the Pinner salt (or the entire reaction mixture from Step 1) to 0 °C.
-
Slowly add a solution of anhydrous ammonia in an alcohol (e.g., ethanol) or add solid ammonium chloride (1.5-2.0 eq).
-
Seal the vessel and stir the mixture at room temperature for 18-36 hours.
-
Monitor the reaction for the disappearance of the intermediate by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether or acetone to remove soluble by-products.
-
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.
-
If insoluble materials are present, perform a hot filtration.
-
Slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
Protocol 3: Representative HPLC Analytical Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution Order: 5-Fluoronicotinic Acid -> 5-Fluoronicotinamide -> 5-Fluoropyridine-3-carboximidamide -> 5-Fluoronicotinonitrile.
References
-
New single step route for efficient synthesis of amidine containing molecules. (2019). ResearchGate. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
-
Pinner Reaction. Name Reaction. [Link]
- US Patent 4,299,961A: 2,4,5 Trifluoro pyrimidine and process for preparing.
-
2-Chloro-5-Fluoropyridine-3-Carboxylic Acid. Pipzine Chemicals. [Link]
-
Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
- US Patent 5,650,517A: Process for the preparation of 2,3-difluoro-5-halopyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 6. 2-Chloro-5-Fluoropyridine-3-Carboxylic Acid | Properties, Applications, Safety Data & Reliable Supplier China [pipzine-chem.com]
Validation & Comparative
Comparing the efficacy of 5-Fluoropyridine-3-carboximidamide hydrochloride with known inhibitors
A Researcher's Guide to Evaluating Novel NAMPT Inhibitors: A Comparative Analysis Framework
For drug development professionals and researchers in oncology, the identification and validation of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, exemplified here as 5-Fluoropyridine-3-carboximidamide hydrochloride, against well-established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). While public data on the biological activity of this compound is not available, this document will serve as a blueprint for its evaluation, leveraging comparative data from known NAMPT inhibitors.
The Rationale for Targeting NAMPT in Oncology
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, essential for ATP production and as a substrate for enzymes involved in DNA repair and cell signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on NAD+ biosynthesis.[1][2] The primary salvage pathway for NAD+ synthesis in mammals is rate-limited by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][3] Consequently, inhibiting NAMPT presents a strategic approach to selectively induce energy depletion and apoptosis in malignant cells.[1][4][5] Several small molecule inhibitors targeting NAMPT have been developed, with some advancing to clinical trials.[1][6]
Profiling the Known Inhibitors: Benchmarks for Comparison
A thorough evaluation of a novel compound necessitates a direct comparison with established inhibitors. Here, we profile three well-characterized NAMPT inhibitors:
-
Daporinad (FK866, APO866): One of the most extensively studied NAMPT inhibitors.[3][7] It is a highly specific, non-competitive inhibitor that has demonstrated potent antitumor activity in a wide range of in vitro and in vivo models.[3][5] Daporinad has completed Phase 2 clinical trials.[3]
-
CHS-828 (GMX1778): A potent NAMPT inhibitor that, like FK866, induces cellular NAD+ depletion, leading to cancer cell death.[2][8][9] GMX1777 is a prodrug of GMX1778 and has been evaluated in Phase I clinical trials.[2][9]
-
OT-82: A newer generation NAMPT inhibitor discovered through high-throughput screening, demonstrating high potency, particularly against hematopoietic malignancies.[6] It entered Phase I clinical trials in 2019.[6]
The following table summarizes key efficacy parameters for these known inhibitors, providing a baseline for the evaluation of novel compounds.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Key Findings |
| Daporinad (FK866) | NAMPT | IC50: 0.09 nM[5][10], Ki: 0.4 nM[11] | Non-competitive inhibition of NAMPT, leading to NAD+ and subsequent ATP depletion, inducing apoptosis.[3][4][5][12] | Potent in vitro and in vivo antitumor activity against various cancer types, including hematologic malignancies.[3][4][5] |
| CHS-828 (GMX1778) | NAMPT | Not explicitly stated in search results | Induces NAD+ depletion, similar to FK866.[2][8][9] | Demonstrates cross-resistance with FK866, confirming a similar mechanism of action.[8] The prodrug, GMX1777, has been in clinical trials.[2][9] |
| OT-82 | NAMPT | IC50: 2.89 ± 0.47 nM (hematopoietic tumors), 13.03 ± 2.94 nM (non-hematopoietic tumors)[6] | Induces apoptotic cell death through NAD+ and ATP depletion.[6] | Shows greater potency against hematopoietic cancers compared to non-hematopoietic tumors.[6] |
Experimental Framework for Efficacy Comparison
To objectively assess the efficacy of this compound relative to the benchmark inhibitors, a multi-tiered experimental approach is essential.
Biochemical Assay: Direct Enzyme Inhibition
The initial step is to determine if the compound directly inhibits NAMPT enzyme activity in a cell-free system. This provides a direct measure of the compound's potency and is crucial for confirming its on-target activity.
Protocol: In Vitro NAMPT Inhibition Assay
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Substrates: Nicotinamide (NAM) and 5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or luminescent signal proportional to the NMN produced)
-
Test compounds (this compound, Daporinad, CHS-828) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the microplate wells.
-
Add the NAMPT enzyme to the wells and incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrates (NAM and PRPP).
-
Incubate the reaction at 37°C for a specified duration.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Rationale: This assay provides a direct measure of the compound's potency against the target enzyme, independent of cellular uptake or metabolism. It is a critical first step in validating a potential inhibitor.
Cellular Assays: Assessing Biological Impact
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context.
Protocol: Cell Viability and NAD+ Depletion Assays
-
Cell Culture:
-
Select a panel of cancer cell lines known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT116 colon cancer).
-
Culture cells in appropriate media and conditions.
-
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo®):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 72-96 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
-
NAD+ Quantification Assay:
-
Seed cells in 96-well plates.
-
Treat cells with the test compounds at various concentrations for different time points (e.g., 4, 8, 24, 48 hours).
-
Lyse the cells and measure the intracellular NAD+ levels using a commercially available NAD/NADH quantification kit.
-
Correlate the decrease in NAD+ levels with the observed effects on cell viability.
-
Rationale: These assays determine the compound's ability to penetrate cells, engage the target, and elicit a biological response. Measuring NAD+ levels directly links the observed cytotoxicity to the intended mechanism of action.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological and experimental processes.
Caption: The NAD+ salvage pathway and the mechanism of NAMPT inhibition.
Caption: Experimental workflow for evaluating a novel NAMPT inhibitor.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically sound framework for the initial efficacy assessment of a novel NAMPT inhibitor, using this compound as a placeholder for any investigational compound. By directly comparing its performance against established inhibitors like Daporinad and CHS-828 in standardized biochemical and cellular assays, researchers can generate the robust, comparative data necessary for informed decision-making in the drug development pipeline.
Successful validation through this framework would justify progression to more complex studies, including in vivo animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy, ultimately paving the way for potential clinical investigation.
References
-
Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). National Institutes of Health. [Link]
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Nicotinamide phosphoribosyltransferase. Wikipedia. [Link]
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The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies. (2008). ResearchGate. [Link]
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Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2022). PubMed. [Link]
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What NAMPT inhibitors are in clinical trials currently? (2024). Patsnap Synapse. [Link]
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1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridine-3-carboximidamide hydrochloride. PubChem. [Link]
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Daporinad. PubChem. [Link]
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Anticancer Agent CHS-828 Inhibits Cellular Synthesis of NAD. (2008). PubMed. [Link]
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The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. (2009). National Institutes of Health. [Link]
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Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates. (2018). ACS Publications. [Link]
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The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors. (2009). PubMed. [Link]
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Review of various NAMPT inhibitors for the treatment of cancer. (2022). PubMed Central. [Link]
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The Strategic Placement of Fluorine: A Comparative Guide to the Bioactivity of Pyridine Carboximidamides
In the landscape of modern medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of fluorine atoms into these molecules has become a powerful tool to enhance their pharmacological profiles.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] This guide provides a comparative analysis of the impact of fluorine's position on the bioactivity of pyridine carboximidamides, a class of compounds with significant therapeutic potential.
While a direct, head-to-head comparative study of 2-fluoro, 3-fluoro, and 4-fluoro substituted pyridine carboximidamides against a single biological target is not extensively documented in publicly available literature, we can synthesize a predictive framework based on established principles of medicinal chemistry and data from structurally related compounds. This guide will delve into the nuanced effects of fluorine placement, supported by experimental data from analogous series, and provide detailed protocols for the synthesis and bioactivity assessment of these compounds.
The Influence of Fluorine's Position on Physicochemical Properties and Bioactivity
The position of a fluorine atom on the pyridine ring can dramatically alter the electronic distribution, pKa, and conformational preferences of the molecule, which in turn dictates its interaction with biological targets.
-
2-Fluoro Position: Fluorine at the C-2 position, adjacent to the ring nitrogen, exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the pyridine nitrogen, reducing its basicity. This modification can be crucial for optimizing a compound's pharmacokinetic profile, as it can influence solubility, membrane permeability, and interactions with metabolic enzymes. A study on the selective C-H fluorination of pyridines highlights a method to access these 2-fluoro derivatives, which can then be further elaborated.
-
3-Fluoro Position: When placed at the C-3 position, fluorine's inductive effect is still significant, but its influence on the pyridine nitrogen's basicity is less pronounced compared to the 2-position. This can lead to a different balance of electronic properties, potentially favoring alternative binding modes with a target protein. For example, in a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, the fluorine at the 5-position (meta to the oxazolidinone linkage) was a key feature of compounds with potent antibacterial activity.[3]
-
4-Fluoro Position: A fluorine atom at the C-4 position has a more distant inductive effect on the ring nitrogen but can significantly influence the molecule's dipole moment and overall electronic character. This position is often targeted to block metabolic oxidation, a common route of drug deactivation.
The following table summarizes the predicted impact of fluorine's position on key molecular properties, which are critical determinants of bioactivity.
| Feature | 2-Fluoro Position | 3-Fluoro Position | 4-Fluoro Position |
| Effect on Basicity (pKa) | Strongest decrease | Moderate decrease | Moderate decrease |
| Metabolic Stability | Can influence metabolism at adjacent sites | May block metabolism at C-3 | Often used to block para-hydroxylation |
| Target Interactions | Can form specific hydrogen bonds or halogen bonds | Alters electronic distribution for diverse interactions | Can modulate long-range electrostatic interactions |
Structure-Activity Relationship: Insights from Related Pyridine Derivatives
While direct comparative data for fluorinated pyridine carboximidamides is sparse, we can draw valuable insights from studies on related pyridine carboxamides and other fluorinated heterocyclic compounds. A review of pyridine carboxylic acid isomers as enzyme inhibitors underscores the critical role of substituent placement in determining biological activity.[4][5] For instance, in a series of pyrazole carboxamides, positional isomers of the pyrazole ring led to compounds with distinct insecticidal and fungicidal activities, demonstrating the profound impact of substituent location on biological selectivity.[6]
In a study of urease inhibitors, the position and type of substituent on a pyridine ring were shown to be critical for inhibitory potential.[7] This principle undoubtedly extends to fluorine substitution in pyridine carboximidamides. The electronic modulation by fluorine at different positions will likely lead to varying affinities for the target enzyme's active site.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating experimental protocols for the synthesis and biological evaluation of fluorinated pyridine carboximidamides.
Synthesis of Fluorinated Pyridine Carboximidamides
The synthesis of these target compounds can be approached in a two-step process: the synthesis of the fluorinated pyridine nitrile precursor, followed by its conversion to the carboximidamide.
Step 1: Synthesis of Fluoropyridine-2-carbonitrile (Example)
This protocol is adapted from established methods for the synthesis of fluorinated pyridine precursors.
Materials:
-
2-Chloropyridine-2-carbonitrile
-
Potassium Fluoride (spray-dried)
-
Sulfolane
-
Toluene
Procedure:
-
To a stirred suspension of spray-dried potassium fluoride (1.5 eq) in sulfolane, add 2-chloropyridine-2-carbonitrile (1.0 eq).
-
Heat the mixture to 200 °C and stir for 24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-fluoropyridine-2-carbonitrile.
Causality Behind Experimental Choices: The use of spray-dried potassium fluoride is crucial as it provides a high surface area for the halogen exchange reaction. Sulfolane is an ideal solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic fluoride salt.
Step 2: Synthesis of N'-hydroxy-3-fluoropicolinimidamide
This protocol outlines the conversion of the nitrile to the corresponding N'-hydroxycarboximidamide.
Materials:
-
3-Fluoropicolinonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-fluoropicolinonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system to obtain pure N'-hydroxy-3-fluoropicolinimidamide.
Bioactivity Screening: In Vitro Antibacterial Assay
This protocol describes a standard method for evaluating the antibacterial activity of the synthesized compounds.
Materials:
-
Synthesized fluorinated pyridine carboximidamides
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Synthetic Pathway
Caption: Synthetic and evaluation workflow for fluorinated pyridine carboximidamides.
Conclusion and Future Directions
The strategic placement of fluorine on the pyridine ring of carboximidamides represents a compelling avenue for the development of novel therapeutic agents. While this guide has synthesized a framework for understanding the potential impact of fluorine's position, it also highlights a clear gap in the literature for direct comparative studies. Future research should focus on the systematic synthesis and biological evaluation of 2-fluoro, 3-fluoro, and 4-fluoro pyridine carboximidamide isomers against a panel of relevant biological targets. Such studies will be invaluable in elucidating precise structure-activity relationships and guiding the rational design of next-generation pyridine-based therapeutics. The experimental protocols provided herein offer a robust starting point for researchers to embark on this important work.
References
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4333. Available from: [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4065-4076. Available from: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-25. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(1), 556. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as Potential c-Met Kinase Inhibitors. (2020). Archiv der Pharmazie, 353(7), e2000034. Available from: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules, 27(21), 7542. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-25. Available from: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2023). Molecules, 28(3), 1339. Available from: [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Organic Chemistry, 29. Available from: [Link]
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- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Comparative Guide to Therapeutic Intermediates: 5-Fluoropyridine-3-carboximidamide Hydrochloride vs. Key Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The physicochemical properties and reactivity of a therapeutic intermediate dictate not only the efficiency of the synthetic route but also the ultimate biological activity and pharmacokinetic profile of the final drug candidate. This guide provides an in-depth technical comparison of 5-Fluoropyridine-3-carboximidamide hydrochloride , a versatile therapeutic intermediate, against its non-fluorinated counterpart, Pyridine-3-carboximidamide hydrochloride , and a common non-heterocyclic alternative, Benzamidine hydrochloride . Our analysis is grounded in established chemical principles and supported by experimental data to empower you with the insights needed to make informed decisions in your discovery and development endeavors.
The Strategic Importance of the Carboximidamide Moiety in a Fluorinated Pyridine Scaffold
The carboximidamide functional group is a cornerstone in the synthesis of numerous therapeutic agents, particularly in the realm of kinase inhibitors and antiviral drugs. Its ability to act as a bioisostere for other functional groups and to form key hydrogen bonding interactions within enzyme active sites makes it a valuable component in drug design. When incorporated into a pyridine scaffold, the resulting molecule becomes a key intermediate for a wide range of nitrogen-containing heterocyclic drugs.
The introduction of a fluorine atom at the 5-position of the pyridine ring, as in This compound , is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate a molecule's properties, including its metabolic stability, basicity (pKa), and lipophilicity. These alterations can, in turn, enhance a drug's potency, selectivity, and pharmacokinetic profile.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a therapeutic intermediate is paramount for predicting its behavior in both chemical reactions and biological systems. The following table summarizes the key properties of this compound and its selected alternatives.
| Property | 5-Fluoropyridine-3-carboximidamide HCl | Pyridine-3-carboximidamide HCl | Benzamidine HCl |
| Molecular Formula | C₆H₇ClFN₃ | C₆H₈ClN₃ | C₇H₉ClN₂ |
| Molecular Weight | 175.59 g/mol | 157.60 g/mol [1] | 156.61 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid[1] | White to off-white powder[3] |
| Melting Point | Not specified | ~240 - 245 °C[1] | 86-88 °C[3] |
| Solubility | Soluble in polar solvents | Soluble in water[1] | Soluble in water, ethanol, DMSO, DMF[4] |
| pKa (predicted) | Lower (more acidic) due to fluorine's electron-withdrawing effect | Higher (more basic) than the fluorinated analog | Not directly comparable due to different ring system |
The Impact of Fluorination on Reactivity: A Mechanistic Perspective
The presence of the fluorine atom in This compound has a profound impact on the reactivity of the pyridine ring. This is primarily due to fluorine's strong electron-withdrawing inductive effect.
Nucleophilic Aromatic Substitution (SNA)
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex. The electron-withdrawing fluorine atom helps to stabilize this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[5] This makes the fluorinated pyridine ring more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast, for some palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electron-withdrawing nature of fluorine can have the opposite effect. Non-fluorinated pyridines often exhibit higher reactivity in these reactions, potentially leading to higher yields under milder conditions.[6] This is because the electron-poor nature of the fluorinated pyridine ring can decrease its nucleophilicity, which can slow down the transmetalation step in the catalytic cycle.[6]
Experimental Protocols: A Framework for Comparison
General Protocol for N-Acylation of Carboximidamide Intermediates
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboximidamide hydrochloride intermediate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DMF, or acetonitrile).
-
Base Addition: Add a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 10-15 minutes.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the reaction mixture. The addition is often performed at 0 °C to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[7]
Expected Outcomes and Causality:
-
This compound: The electron-withdrawing fluorine atom is expected to make the amidine nitrogen atoms less nucleophilic compared to the non-fluorinated analog. This might necessitate slightly more forcing reaction conditions (e.g., longer reaction times or gentle heating) to achieve complete conversion in acylation reactions.
-
Pyridine-3-carboximidamide hydrochloride: The higher basicity of the amidine nitrogens in the non-fluorinated analog should lead to a faster rate of acylation under the same conditions.
-
Benzamidine hydrochloride: As a non-heterocyclic analog, its reactivity will be primarily governed by the electronic effects of the phenyl ring. It is generally a good nucleophile and would be expected to react readily.
Conclusion: Making the Right Choice for Your Project
The choice between This compound , its non-fluorinated analog, and other alternatives like Benzamidine hydrochloride is a strategic one that depends on the specific goals of the drug discovery program.
-
Choose this compound when:
-
Enhanced metabolic stability is a priority. The strong carbon-fluorine bond can block sites of metabolism.
-
Modulation of pKa is desired to optimize drug-receptor interactions or improve pharmacokinetic properties.
-
Increased activity in nucleophilic aromatic substitution reactions is required for the synthetic strategy.
-
-
Choose Pyridine-3-carboximidamide hydrochloride when:
-
Higher reactivity in certain cross-coupling reactions is desired to potentially achieve higher yields or use milder conditions.
-
The specific electronic properties imparted by fluorine are not required or are detrimental to the desired biological activity.
-
Cost is a primary consideration, as non-fluorinated starting materials are often less expensive.
-
-
Choose Benzamidine hydrochloride when:
-
A non-heterocyclic scaffold is desired.
-
The primary goal is to introduce a carboximidamide group for its hydrogen bonding capabilities without the specific electronic or steric properties of the pyridine ring.
-
By carefully considering the interplay between physicochemical properties, reactivity, and the desired attributes of the final molecule, researchers can strategically select the most appropriate therapeutic intermediate to accelerate their journey towards the discovery of novel and effective medicines.
References
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- 1. Pyridine-3-Carboximidamide Hydrochloride Supplier China | CAS 3680-69-1 | High Purity Manufacturer, Price, Safety Data [pipzine-chem.com]
- 2. Benzamidine, hydrochloride | C7H8N2.ClH | CID 80289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]
Assessing the Metabolic Stability of 5-Fluoropyridine-3-carboximidamide hydrochloride: A Comparative Guide
Strategic Imperative: Why Metabolic Stability Dictates Preclinical Success
In the landscape of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its ultimate clinical viability. It is a measure of the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, a compound that is excessively stable might accumulate, leading to potential toxicity. Therefore, an early and accurate assessment of metabolic stability is not merely a screening step but a foundational pillar of a successful drug development program, directly influencing dose, dosing frequency, and the potential for drug-drug interactions.[2]
This guide provides a comprehensive framework for assessing the metabolic stability of 5-Fluoropyridine-3-carboximidamide hydrochloride . As specific experimental data for this compound is not publicly available, we will establish a robust, scientifically-grounded strategy for its evaluation. This involves a head-to-head comparison with logically selected benchmarks, detailing the requisite experimental protocols, and interpreting the potential outcomes to guide further development.
The Subject of Investigation: 5-Fluoropyridine-3-carboximidamide
The structure of our target molecule, featuring a pyridine ring, a carboximidamide functional group, and a fluorine substituent, presents a unique metabolic profile to deconstruct.
-
Pyridine Ring: As a heterocyclic aromatic ring, the pyridine moiety is susceptible to oxidation mediated by Cytochrome P450 (CYP) enzymes.[3] The nitrogen atom lowers the electron density of the ring compared to benzene, influencing the regioselectivity of hydroxylation.[3]
-
Carboximidamide Group: This functional group can be subject to hydrolysis, though it is generally more stable than an ester.
-
Fluorine Substitution: The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability.[4] Fluorine's high electronegativity can shield adjacent C-H bonds from CYP-mediated oxidation by lowering the electron density of the aromatic system, making the initial electrophilic attack by the CYP enzyme less favorable.[3] Furthermore, replacing a hydrogen atom with a fluorine atom at a potential site of metabolism directly blocks that pathway.
Our central hypothesis is that the fluorine atom at the 5-position will significantly enhance the metabolic stability of the pyridine ring compared to its non-fluorinated analog. To test this, a comparative experimental approach is essential.
Designing a Validated Comparison: Selection of Reference Compounds
To contextualize the metabolic stability of our target compound, we select two key comparators:
-
Pyridine-3-carboxamide (Nicotinamide): This is the direct non-fluorinated parent amide of our core structure. Comparing our target compound to nicotinamide will directly elucidate the metabolic impact of the fluorine substitution. Nicotinamide is known to be a precursor to NAD+ and is extensively metabolized.[5]
-
Encorafenib: An FDA-approved kinase inhibitor that contains a fluoropyridine moiety. Encorafenib serves as a "real-world" benchmark, representing a successful drug that has navigated metabolic hurdles. It is primarily metabolized by CYP3A4, with a terminal half-life of approximately 3.5 to 6.1 hours.[6]
This tripartite comparison will allow us to not only measure the stability of this compound but also to understand the specific contribution of its key structural feature (fluorine) and benchmark its performance against a clinically successful drug.
Experimental Workflows for Determining Metabolic Stability
Two primary in vitro assays form the cornerstone of metabolic stability screening: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4][7] Each provides a different but complementary layer of insight.
Workflow 1: Liver Microsomal Stability Assay
This assay is a high-throughput method that assesses a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes located in the microsomal fraction of liver cells.[4] It is a direct measure of a compound's intrinsic clearance by these key oxidative enzymes.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Detailed Protocol: Liver Microsomal Stability
-
Compound Preparation: Prepare 10 mM stock solutions of the test compound (5-Fluoropyridine-3-carboximidamide HCl), comparator compounds (Pyridine-3-carboxamide, Encorafenib), and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (100 mM, pH 7.4) and pooled human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubation: Add the test/comparator compounds to the reaction mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system solution. A negative control plate is prepared in parallel where the NADPH system is replaced with buffer.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint, µL/min/mg protein).
Workflow 2: Hepatocyte Stability Assay
This assay utilizes intact, metabolically active liver cells (hepatocytes), providing a more physiologically relevant model. It captures both Phase I and Phase II metabolic pathways (e.g., glucuronidation, sulfation) and accounts for cellular uptake processes.[3]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Source of nicotinamide governs its metabolic fate in cultured cells, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
